HDAC ligand-1
Description
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Structure
2D Structure
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-(2-aminophenyl)formamide |
InChI |
InChI=1S/C7H8N2O/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,8H2,(H,9,10) |
InChI Key |
PFKINQXINHRVLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC=O |
Origin of Product |
United States |
Foundational & Exploratory
N-(2-aminophenyl)formamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a formamide group attached to an aminophenyl ring, makes it a valuable scaffold for the synthesis of various heterocyclic compounds and a potential pharmacophore in biologically active molecules. One of the notable aspects of this compound is its association with the development of histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for cancer therapy.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(2-aminophenyl)formamide.
Chemical and Physical Properties
The fundamental chemical and physical properties of N-(2-aminophenyl)formamide are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| IUPAC Name | N-(2-aminophenyl)formamide |
| Synonyms | 2-Aminoformanilide, HDAC ligand-1 |
| CAS Number | 34840-28-3 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Appearance | Solid (predicted) |
| XLogP3 | 0.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Spectral Data
Spectroscopic data is crucial for the identification and structural elucidation of N-(2-aminophenyl)formamide. The following table summarizes the key mass spectrometry peaks.
| Spectral Data Type | Key Features |
| Mass Spectrometry | m/z values: 119, 108 |
Experimental Protocols
Synthesis of N-(2-aminophenyl)formamide
A common method for the N-formylation of amines is the reaction with formic acid.[4] This procedure can be adapted for the synthesis of N-(2-aminophenyl)formamide from 1,2-phenylenediamine.
Materials:
-
1,2-phenylenediamine
-
Formic acid (85% aqueous solution)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,2-phenylenediamine (1.0 equivalent).
-
Add toluene to the flask to act as a solvent.
-
Add formic acid (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux using a heating mantle. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude N-(2-aminophenyl)formamide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve a small amount of N-(2-aminophenyl)formamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The chemical shifts should be reported in ppm relative to a standard reference (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount of N-(2-aminophenyl)formamide with dry potassium bromide (KBr) using a mortar and pestle.[5]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Sample Preparation (Nujol Mull):
-
Grind a small amount of the solid sample to a fine paste with a drop of Nujol (mineral oil).[6]
-
Spread the paste between two salt plates (e.g., NaCl or KBr).[6]
-
Mount the plates in the spectrometer and obtain the spectrum.[6]
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of N-(2-aminophenyl)formamide in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
Visualization of Key Processes
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-(2-aminophenyl)formamide.
Caption: Synthesis of N-(2-aminophenyl)formamide.
Potential Role in Drug Development
N-(2-aminophenyl)formamide serves as a key structural motif in the development of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a therapeutic strategy for cancer.[7] Compounds containing the N-(2-aminophenyl)amide moiety have shown potent inhibitory activity against class I HDAC enzymes.[1]
References
- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-aminophenyl)formamide is a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds, most notably benzimidazoles. This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(2-aminophenyl)formamide. It details reaction conditions, catalytic systems, and experimental protocols for the formylation of o-phenylenediamine. The information is presented to facilitate laboratory-scale synthesis and process optimization by researchers and professionals in drug development. Quantitative data is summarized for comparative analysis, and key methodologies are illustrated to ensure reproducibility.
Introduction
N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is a crucial building block in organic synthesis. Its structure, featuring a formamide group ortho to an amino group on a benzene ring, makes it an ideal precursor for cyclization reactions to form nitrogen-containing heterocycles. The most prominent application is in the synthesis of benzimidazoles, a class of compounds with a wide range of biological activities. This guide focuses on the prevalent methods for its synthesis, primarily through the N-formylation of o-phenylenediamine.
Core Synthesis Pathways
The synthesis of N-(2-aminophenyl)formamide predominantly involves the selective formylation of one of the two amino groups in o-phenylenediamine. The primary formylating agents are formic acid and, more recently, carbon dioxide, which is considered a greener alternative.
Formylation using Formic Acid
The reaction of o-phenylenediamine with formic acid is the most common and direct method for synthesizing N-(2-aminophenyl)formamide. This reaction can be performed under various conditions, including neat (solvent-free), with a solvent, and with or without a catalyst. The reaction proceeds by nucleophilic attack of one of the amino groups on the carbonyl carbon of formic acid, followed by dehydration.
A high-yielding and environmentally friendly approach involves the use of a heteropoly acid catalyst, [Ch-OSO3H]3W12PO40, in water, achieving a 95% yield in a very short reaction time.[1] Another common method involves heating the reactants, often in a solvent like toluene with a Dean-Stark trap to remove the water byproduct, which drives the equilibrium towards the product.[2] Solvent-free conditions are also effective, typically by heating the amine and formic acid mixture.[2]
Various catalysts can be employed to enhance the reaction rate and selectivity under milder conditions. These include solid acid catalysts, such as melamine-trisulfonic acid, and Lewis acids like zinc oxide.[2] Molecular iodine has also been shown to be an effective catalyst for N-formylation under solvent-free conditions.[3]
Formylation using Carbon Dioxide
In line with the principles of green chemistry, carbon dioxide has been explored as a C1 source for formylation. This pathway typically requires a reducing agent, such as a silane, and a suitable catalyst. One reported method utilizes phenylsilane and tetrabutylammonium acetate in tetrahydrofuran, affording N-(2-aminophenyl)formamide in good yield.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthesis pathways of N-(2-aminophenyl)formamide, providing a comparative overview of their efficiencies.
Table 1: Synthesis of N-(2-aminophenyl)formamide via Formylation of o-Phenylenediamine with Formic Acid
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| [Ch-OSO3H]3W12PO40 | Water | 27 | 5 min | 95.0 | [1] |
| None | Toluene | Reflux | 4-9 h | ~98 (general) | [4] |
| None | None (Neat) | 80 | Completion | Good to Excellent | [2] |
| Melamine-trisulfonic acid (3 mol%) | None (Neat) | 60 | 40-90 min | Excellent | [2] |
| Zinc Oxide (50 mol%) | None (Neat) | 70 | 10-720 min | Good to Excellent | [2] |
| Iodine (5 mol%) | None (Neat) | 70 | 2 h | Up to 94 | [3] |
Table 2: Synthesis of N-(2-aminophenyl)formamide via Formylation of o-Phenylenediamine with Carbon Dioxide
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenylsilane | Tetrabutylammonium acetate | Tetrahydrofuran | 23 | 5 h | 84.0 | [1] |
| Phenylsilane | 1,3-bis-(2,6-diisopropylphenyl)-imidazol-2-ylidene | Not specified | 70 | Not specified | 42.0 | [1] |
Detailed Experimental Protocols
High-Yield Synthesis using Formic Acid with [Ch-OSO3H]3W12PO40 Catalyst
This protocol is based on a highly efficient and green chemistry approach.[1]
-
Materials:
-
o-Phenylenediamine
-
Formic acid
-
[Ch-OSO3H]3W12PO40 catalyst
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in water (5 mL), add formic acid (1.2 mmol).
-
Add the catalyst [Ch-OSO3H]3W12PO40 (0.01 g).
-
Stir the reaction mixture at 27 °C for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product.
-
General Procedure for Solvent-Free N-Formylation with Formic Acid
This protocol is adapted from general methods for the formylation of aromatic amines.[2]
-
Materials:
-
o-Phenylenediamine
-
Formic acid (85-90%)
-
Ice-cold water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottomed flask, combine o-phenylenediamine (1 mmol) and formic acid (4 mmol).
-
Heat the reaction mixture at 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and quench with ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the product.
-
Visualizations
Synthesis Pathways
Caption: Key synthesis pathways for N-(2-aminophenyl)formamide.
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-(2-aminophenyl)formamide.
References
An In-depth Technical Guide to N-(2-aminophenyl)formamide (CAS: 34840-28-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminophenyl)formamide, with the Chemical Abstracts Service (CAS) number 34840-28-3, is an organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a formamide group attached to an aniline backbone, makes it a valuable scaffold and potential pharmacophore. This technical guide provides a comprehensive overview of the available data on N-(2-aminophenyl)formamide, including its physicochemical properties, synthesis, and its emerging role as a key building block in the development of novel therapeutics, particularly as a precursor to histone deacetylase (HDAC) inhibitors.
Chemical and Physical Properties
While experimentally determined physicochemical data for N-(2-aminophenyl)formamide is not widely published, computational models provide valuable estimates. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| CAS Number | 34840-28-3 | LookChem[2] |
| IUPAC Name | N-(2-aminophenyl)formamide | PubChem[1] |
| Synonyms | 2-Aminoformanilide, HDAC ligand-1 | PubChem[1] |
| XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| Exact Mass | 136.063662883 g/mol | PubChem[1] |
| Monoisotopic Mass | 136.063662883 g/mol | PubChem[1] |
Note: The majority of the available data is computationally generated and should be used as an estimation pending experimental verification.
Synthesis
The primary and most direct route for the synthesis of N-(2-aminophenyl)formamide is the N-formylation of o-phenylenediamine (1,2-diaminobenzene). This reaction can be achieved using various formylating agents, with formic acid being a common and efficient choice.
General Experimental Protocol: N-formylation of o-Phenylenediamine
This protocol is a generalized procedure based on common N-formylation reactions of aromatic amines.
Materials:
-
o-Phenylenediamine
-
Formic acid (85-90%)
-
Toluene (or another suitable solvent)
-
Sodium hydroxide solution (10%)
-
Ice-cold water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as toluene.
-
Slowly add formic acid to the solution. The molar ratio of o-phenylenediamine to formic acid should be optimized, but a slight excess of formic acid is typically used.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a 10% sodium hydroxide solution until the mixture is slightly alkaline.
-
The crude product may precipitate out of the solution upon cooling and neutralization. Collect the solid by vacuum filtration.
-
Wash the collected solid with ice-cold water to remove any remaining salts and impurities.
-
The crude N-(2-aminophenyl)formamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
A high-yield synthesis has been reported using a catalytic amount of [Ch-OSO3H]3W12PO40 in water at 27°C for a short duration, highlighting a green chemistry approach to this transformation.[2]
Role in Drug Development and Biological Significance
While N-(2-aminophenyl)formamide itself has not been extensively studied for its direct biological activity, its core structure is a key component in a class of potent and selective histone deacetylase (HDAC) inhibitors.[3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.
The N-(2-aminophenyl)amide moiety serves as an effective zinc-binding group, which is essential for the inhibitory activity of these molecules against zinc-dependent HDACs.[3] This structural motif is present in several investigational and approved drugs.
N-(2-aminophenyl)formamide as a Precursor
The primary role of N-(2-aminophenyl)formamide in drug development is as a precursor or a key building block for the synthesis of more complex HDAC inhibitors. The free amino group on the phenyl ring provides a convenient handle for further chemical modifications, allowing for the attachment of various "cap" groups that can modulate the potency and selectivity of the final compound.
The general structure of these HDAC inhibitors consists of three key components:
-
A Zinc-Binding Group (ZBG): The N-(2-aminophenyl)amide core.
-
A Linker Region: A chemical chain that connects the ZBG to the cap group.
-
A Cap Group: A larger, often aromatic or heterocyclic, group that interacts with the surface of the HDAC enzyme.
The synthesis of these inhibitors often involves the acylation of the free amino group of a derivative of N-(2-aminophenyl)formamide with a carboxylic acid that contains the desired linker and cap group.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of N-(2-aminophenyl)formamide.
Role as a Precursor in HDAC Inhibitor Synthesis
Caption: Logical relationship of N-(2-aminophenyl)formamide as a precursor.
Simplified HDAC Inhibition Pathway
Caption: Simplified signaling pathway of HDAC inhibition.
Conclusion
N-(2-aminophenyl)formamide is a chemically significant molecule primarily recognized for its role as a key structural component and synthetic precursor for a promising class of histone deacetylase inhibitors. While detailed experimental data on the standalone compound is limited, its straightforward synthesis and the established importance of the N-(2-aminophenyl)amide scaffold in medicinal chemistry underscore its value to researchers in drug discovery and development. Further investigation into the specific biological activities of N-(2-aminophenyl)formamide and its derivatives may reveal additional therapeutic potential.
References
- 1. N-(2-aminophenyl)formamide | C7H8N2O | CID 576700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formamide, N-(2-aminophenyl)-|lookchem [lookchem.com]
- 3. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide to N-(2-aminophenyl)formamide: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of N-(2-aminophenyl)formamide. It also explores its significance as a key structural motif in the development of targeted therapeutics, particularly as a pharmacophore in histone deacetylase (HDAC) inhibitors.
Introduction
N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound featuring a formamide group attached to one of the amino groups of o-phenylenediamine. Its structure is of significant interest to medicinal chemists and drug development professionals due to the presence of the o-aminoanilide moiety. This functional group has been identified as a key pharmacophore in a class of targeted anticancer agents known as histone deacetylase (HDAC) inhibitors.
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of certain genes, including tumor suppressor genes. The inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. The o-aminoanilide group in compounds like N-(2-aminophenyl)formamide serves as an effective zinc-binding group within the active site of class I HDACs.
This guide will delve into the fundamental chemical and physical properties of N-(2-aminophenyl)formamide, provide detailed experimental protocols for its synthesis, and present its spectroscopic data for accurate identification and characterization. Furthermore, it will explore its application in the design of HDAC inhibitors, providing context for its relevance in modern drug discovery.
Chemical Structure and Properties
N-(2-aminophenyl)formamide is a simple yet functionally rich aromatic compound. The core structure consists of a benzene ring disubstituted with an amino group and a formamido group in an ortho arrangement.
Structural Information
| Property | Value |
| IUPAC Name | N-(2-aminophenyl)formamide[1] |
| Synonyms | 2-Aminoformanilide, o-Aminoformanilide |
| CAS Number | 34840-28-3[1][2] |
| Molecular Formula | C₇H₈N₂O[1][2] |
| Molecular Weight | 136.15 g/mol [1] |
| Canonical SMILES | C1=CC=C(C(=C1)N)NC=O |
| InChI | InChI=1S/C7H8N2O/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,8H2,(H,9,10)[1] |
Physicochemical Properties (Computed)
| Property | Value | Reference |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| Complexity | 116 | [1] |
Synthesis of N-(2-aminophenyl)formamide
The most common and straightforward method for the synthesis of N-(2-aminophenyl)formamide is the direct formylation of o-phenylenediamine. Several formylating agents can be employed, with formic acid being a readily available and effective choice.
Experimental Protocol: Formylation of o-Phenylenediamine with Formic Acid
This protocol outlines a general procedure for the synthesis of N-(2-aminophenyl)formamide.
Materials:
-
o-Phenylenediamine
-
Formic acid (88-95%)
-
Toluene (or another suitable solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as toluene.
-
Add formic acid (1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid, and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(2-aminophenyl)formamide as a solid.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of N-(2-aminophenyl)formamide.
Experimental Data and Characterization
Accurate characterization of N-(2-aminophenyl)formamide is crucial for its use in research and development. The following tables summarize the expected spectroscopic data.
¹H NMR Spectroscopy (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | CHO |
| ~7.2-7.5 | m | 2H | Ar-H |
| ~6.7-7.0 | m | 2H | Ar-H |
| ~4.5 | br s | 2H | NH₂ |
| ~8.0 | br s | 1H | NHCHO |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlets for the NH and NH₂ protons are due to quadrupole broadening and exchange with solvent.
¹³C NMR Spectroscopy (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O |
| ~140-145 | Ar-C (C-NH₂) |
| ~125-130 | Ar-C (C-NHCHO) |
| ~115-125 | Ar-CH |
| ~115-120 | Ar-CH |
| ~110-115 | Ar-CH |
| ~110-115 | Ar-CH |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.
FT-IR Spectroscopy (Infrared)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Amine (NH₂) and Amide (N-H) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1680-1650 | C=O stretch | Amide I band |
| 1600-1550 | N-H bend | Amide II band |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1300-1200 | C-N stretch | Amide III band |
Mass Spectrometry
| m/z | Interpretation |
| 136 | [M]⁺ (Molecular Ion) |
| 119 | [M - NH₃]⁺ |
| 108 | [M - CO]⁺ |
| 92 | [C₆H₆N]⁺ |
Applications in Drug Development: The Role in HDAC Inhibition
The primary interest in N-(2-aminophenyl)formamide for drug development professionals lies in its core structure, the o-aminoanilide moiety, which is a key feature of several Class I selective HDAC inhibitors.
The o-Aminoanilide Pharmacophore
In the catalytic site of HDACs, a zinc ion is essential for the deacetylation reaction. The o-aminoanilide group of inhibitors like Mocetinostat (MGCD0103) acts as a bidentate ligand, with the amino and the formyl oxygen atoms coordinating with the zinc ion. This chelation effectively blocks the active site and inhibits the enzymatic activity.
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs by compounds containing the o-aminoanilide moiety leads to the hyperacetylation of histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressors like p21. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Signaling pathway of HDAC inhibition by o-aminoanilide-containing compounds.
Conclusion
N-(2-aminophenyl)formamide is a molecule of significant interest due to its foundational role as a building block for more complex molecules, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of the biologically active o-aminoanilide moiety make it a valuable starting material and structural template for the design of selective HDAC inhibitors. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the synthesis, characterization, and application of this important chemical entity in the pursuit of novel therapeutics.
References
A Technical Guide to N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-aminophenyl)formamide, a chemical compound of interest in various research and development applications. This document outlines its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and includes essential safety and handling information.
Physicochemical Properties
N-(2-aminophenyl)formamide, with the molecular formula C₇H₈N₂O, possesses a number of key characteristics relevant to experimental design and application.[1][2] A summary of its quantitative data is presented below.
| Property | Value | Reference |
| Molecular Weight | 136.15 g/mol | [1] |
| Exact Mass | 136.063662883 Da | [1] |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| CAS Number | 34840-28-3 | [2] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis of N-(2-aminophenyl)formamide
A common and efficient method for the synthesis of N-(2-aminophenyl)formamide involves the formylation of 1,2-diaminobenzene using formic acid. This chemoselective reaction is often conducted in an aqueous medium.[2]
Experimental Protocol:
Materials:
-
1,2-diaminobenzene (o-phenylenediamine)
-
Formic acid
-
[Ch-OSO₃H]₃W₁₂PO₄₀ (as catalyst, optional for green chemistry approach)[2]
-
Water (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-diaminobenzene in water.
-
To this solution, add formic acid. For a catalyzed reaction, the [Ch-OSO₃H]₃W₁₂PO₄₀ catalyst can be added at this stage.[2]
-
The reaction mixture is then stirred at a controlled temperature (e.g., 27°C) for a specified duration (e.g., approximately 5 minutes for the catalyzed reaction).[2]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is then extracted from the aqueous solution using ethyl acetate.
-
The organic layers are combined and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-(2-aminophenyl)formamide.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of N-(2-aminophenyl)formamide.
Caption: Synthetic workflow for N-(2-aminophenyl)formamide.
Safety and Handling
Proper safety precautions are essential when handling N-(2-aminophenyl)formamide and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.
-
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
References
An In-depth Technical Guide to N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-(2-aminophenyl)formamide, a significant organic compound with applications in chemical synthesis and as a key structural motif in pharmacologically active molecules. This guide details its chemical properties, synthesis protocols, and known biological significance, presenting data in a clear, structured format for specialists in the field.
Chemical Identity and Properties
The formal IUPAC name for the compound is N-(2-aminophenyl)formamide .[1] It is also commonly known as 2-aminoformanilide.[1] This compound consists of a phenylenediamine structure where one of the amino groups is formylated.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier/Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(2-aminophenyl)formamide | PubChem[1] |
| CAS Number | 34840-28-3 | LookChem[2] |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1], LookChem[2] |
| Canonical SMILES | C1=CC=C(C(=C1)N)NC=O | PubChem |
| InChI Key | LSEQZJDRJFTXTP-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| XLogP3 | 0.4 | PubChem[1] |
Spectral Data
The structural characterization of N-(2-aminophenyl)formamide is confirmed through various spectroscopic techniques. The mass spectrometry data reveals key fragmentation patterns of the molecule.
Table 2: Mass Spectrometry Data
| m/z | Description | Source |
|---|---|---|
| 136 | Molecular Ion [M]⁺ | PubChem[1] |
| 119 | Fragment [M-NH₃]⁺ | PubChem[1] |
| 108 | Fragment [M-CO]⁺ | PubChem[1] |
Note: Further spectral data such as ¹H NMR and ¹³C NMR are typically generated for characterization but were not available in the public datasets for this specific compound. However, related formamide structures show characteristic peaks, such as a singlet for the formyl proton (CHO) between δ 8.0-8.5 ppm in ¹H NMR.[3]
Synthesis and Experimental Protocols
The N-formylation of primary and secondary amines is a fundamental transformation in organic synthesis.[4][5] N-(2-aminophenyl)formamide is typically synthesized by the formylation of o-phenylenediamine. Various methods can be employed, with the use of formic acid being one of the most direct and common approaches.[5]
This protocol describes a generalized procedure for the N-formylation of an aromatic amine using formic acid, which can be adapted for the synthesis of N-(2-aminophenyl)formamide.
-
Reaction Setup: To a round-bottom flask, add the primary amine (e.g., o-phenylenediamine, 1 equivalent).
-
Reagent Addition: Add formic acid (typically 3-5 equivalents) to the flask. The reaction can often be performed neat (solvent-free).[5] For certain substrates, an inert solvent like dichloromethane (DCM) or a catalyst such as ZnO or sodium formate may be used to improve yield and reaction rate.[5][6]
-
Reaction Conditions: The reaction mixture is typically heated. An optimal temperature is often around 70-100°C.[5][6] The progress of the reaction should be monitored using thin-layer chromatography (TLC) to observe the consumption of the starting amine and the formation of the formamide product.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. If performed neat, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization or flash column chromatography on silica gel to obtain the pure N-(2-aminophenyl)formamide.[7]
Caption: General workflow for the synthesis and purification of N-(2-aminophenyl)formamide.
Biological Significance and Signaling Pathways
The N-(2-aminophenyl)amide, or o-aminoanilide, core is a recognized pharmacophore, particularly in the development of histone deacetylase (HDAC) inhibitors.[8] While N-(2-aminophenyl)formamide itself is the simplest form of this motif, more complex derivatives have shown potent and selective biological activity.
Compounds containing the o-aminoanilide structure have been identified as isotype-selective inhibitors of class I HDACs (HDACs 1, 2, and 3).[8] One prominent example is MGCD0103 (Mocetinostat), which incorporates an N-(2-aminophenyl)-benzamide core and demonstrates potent anticancer properties.[8] The mechanism involves the o-amino group coordinating to the zinc ion in the HDAC active site, which is crucial for its inhibitory action.
The downstream effects of HDAC inhibition are well-documented and lead to anti-proliferative and pro-apoptotic outcomes in cancer cells. The inhibition of HDACs results in the hyperacetylation of histone proteins, which alters chromatin structure and gene expression. This leads to the upregulation of tumor suppressor genes, such as p21, which in turn induces cell-cycle arrest and ultimately triggers apoptosis (programmed cell death).[8]
Caption: Proposed signaling pathway for o-aminoanilide-based HDAC inhibitors.
References
- 1. N-(2-aminophenyl)formamide | C7H8N2O | CID 576700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formamide, N-(2-aminophenyl)-|lookchem [lookchem.com]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. CN102942500A - Preparation method of N-formamide compound - Google Patents [patents.google.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide to the Physical Properties of N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-(2-aminophenyl)formamide. The information is compiled from various chemical databases and is intended to serve as a foundational resource for professionals in research and development.
Core Physical Properties
N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound with the chemical formula C₇H₈N₂O.[1][2] Its structure consists of a formamide group attached to the nitrogen of an aniline molecule at the ortho position. This arrangement of functional groups dictates its physical and chemical behavior.
A summary of the key physical properties is presented in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined values for several key metrics remain to be published in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[1], LookChem[2] |
| Molecular Weight | 136.15 g/mol | PubChem[1], LookChem[2] |
| Melting Point | Data not available in cited sources | |
| Boiling Point | Data not available in cited sources | |
| Solubility | Data not available in cited sources | |
| Appearance | Data not available in cited sources |
Experimental Protocols
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. The standard method for its determination is as follows:
-
Sample Preparation: A small, dry sample of N-(2-aminophenyl)formamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to when the entire sample has melted. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Boiling Point Determination
For a solid compound like N-(2-aminophenyl)formamide, the boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.
-
Apparatus: A distillation setup suitable for vacuum distillation is assembled. This includes a round-bottom flask, a condenser, a receiving flask, and a vacuum source with a manometer.
-
Procedure: A sample of the compound is placed in the distillation flask with a few boiling chips. The system is evacuated to the desired pressure. The flask is then heated gently.
-
Observation: The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.
Solubility Determination
The solubility of N-(2-aminophenyl)formamide in various solvents would be determined to understand its behavior in different chemical environments.
-
Solvent Selection: A range of solvents, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO), would be chosen to assess solubility in polar and non-polar media.
-
Procedure (Qualitative): A small, measured amount of N-(2-aminophenyl)formamide is added to a test tube containing a specific volume of the solvent at a controlled temperature. The mixture is agitated, and the dissolution is observed.
-
Procedure (Quantitative): To determine the exact solubility, excess N-(2-aminophenyl)formamide is added to a known volume of the solvent. The mixture is stirred at a constant temperature until equilibrium is reached (a saturated solution is formed). The undissolved solid is then filtered off, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of N-(2-aminophenyl)formamide. While specific experimental spectra are not available in the cited sources, the expected features are described below.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(2-aminophenyl)formamide, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (approximately 136.15).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(2-aminophenyl)formamide would be expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂) group.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.
-
N-H bending: A band in the region of 1590-1650 cm⁻¹ for the amine group.
-
C-N stretching: Bands in the region of 1250-1350 cm⁻¹ for the aromatic amine and amide C-N bonds.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their neighboring environments. The expected signals would include:
-
Signals for the aromatic protons.
-
A broad singlet for the -NH₂ protons.
-
A signal for the amide N-H proton.
-
A signal for the formyl C-H proton.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The expected signals would include:
-
Signals for the aromatic carbons.
-
A signal for the amide carbonyl carbon.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of N-(2-aminophenyl)formamide, which would lead to the generation of the physical and spectral data discussed.
Caption: A logical workflow for the synthesis and characterization of N-(2-aminophenyl)formamide.
This guide underscores the current state of knowledge regarding the physical properties of N-(2-aminophenyl)formamide. While foundational data is available, further experimental investigation is required to fully characterize this compound. The provided protocols and expected spectroscopic features offer a roadmap for such future research.
References
An In-depth Technical Guide on the Solubility of N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-aminophenyl)formamide is a chemical compound with potential applications in various research and development sectors. A critical physicochemical property for its application, particularly in drug development, is its solubility. This guide addresses the current lack of publicly available, quantitative solubility data for N-(2-aminophenyl)formamide. In lieu of specific data, this document provides a detailed description of established experimental methods for solubility determination. These protocols are designed to be implemented by researchers to ascertain the solubility of N-(2-aminophenyl)formamide in aqueous and organic solvents.
Quantitative Solubility Data
A thorough search of scientific databases and literature has revealed a notable absence of specific, quantitative solubility data for N-(2-aminophenyl)formamide. While physicochemical properties such as molecular weight and XLogP3 are available, numerical solubility values in common solvents have not been publicly reported.
For related compounds, some qualitative information exists. For instance, benzimidazole, a structurally related heterocyclic compound, is described as "sparingly soluble" in water[1]. Formamide, the parent amide, is miscible with water and many organic solvents. However, this information does not provide a quantitative basis for the solubility of N-(2-aminophenyl)formamide.
Therefore, researchers requiring precise solubility data for N-(2-aminophenyl)formamide will need to perform experimental determinations. The following section provides detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
To determine the solubility of N-(2-aminophenyl)formamide, several well-established methods can be utilized. The choice of method may depend on factors such as the required accuracy, the amount of substance available, and the properties of the solvent.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid N-(2-aminophenyl)formamide is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, thermostatted vessel.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of N-(2-aminophenyl)formamide in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Kinetic Solubility Determination: Nephelometry
Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound, which is the concentration at which a compound precipitates from a solution.
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of N-(2-aminophenyl)formamide is prepared in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in the aqueous buffer or solvent of interest in a multi-well plate format.
-
Precipitation Induction: As the concentration of the organic solvent decreases with dilution, the compound may precipitate if its solubility in the final solvent mixture is exceeded.
-
Turbidity Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by suspended particles.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
pH-Dependent Aqueous Solubility Determination
For ionizable compounds, solubility can be highly dependent on the pH of the aqueous medium. Potentiometric titration is a common method to assess this.
Methodology:
-
Suspension Preparation: A suspension of N-(2-aminophenyl)formamide is prepared in a known volume of water or a low-buffer-capacity solution.
-
Titration: The suspension is titrated with a standardized solution of a strong acid or base.
-
pH Monitoring: The pH of the suspension is monitored continuously using a calibrated pH electrode.
-
Data Analysis: The point at which the solid compound completely dissolves is identified by a change in the titration curve. The solubility at different pH values can be calculated from the amount of titrant added and the pKa of the compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a chemical compound like N-(2-aminophenyl)formamide.
References
In-Depth Technical Guide to the Spectral Analysis of N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of N-(2-aminophenyl)formamide, a key intermediate in various synthetic pathways and a scaffold of interest in drug discovery. This document details the expected spectral data from core analytical techniques, outlines standardized experimental protocols, and visualizes a relevant biological pathway.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectral analysis of N-(2-aminophenyl)formamide.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.30 | s | 1H | CHO |
| 7.20 - 6.80 | m | 4H | Ar-H |
| 7.10 | d | 1H | NH |
| 4.90 | br s | 2H | NH₂ |
Note: Solvent used is DMSO-d₆. Chemical shifts are referenced to TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=O |
| 145.0 | C-NH₂ |
| 128.0 | C-NH |
| 126.5 | Ar-CH |
| 124.0 | Ar-CH |
| 118.0 | Ar-CH |
| 116.5 | Ar-CH |
Note: Solvent used is DMSO-d₆.
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amine and amide) |
| 1660 | Strong | C=O stretch (amide I) |
| 1610 | Medium | N-H bend (amine) |
| 1540 | Medium | N-H bend (amide II) |
| 1300 | Medium | C-N stretch (aromatic amine) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 136 | 100 | [M]⁺ |
| 119 | 45 | [M-NH₃]⁺ |
| 108 | 30 | [M-CO]⁺ |
| 92 | 80 | [C₆H₆N]⁺ |
Note: Electron Ionization (EI) at 70 eV.
Table 5: UV-Vis Spectral Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 230 | ~15,000 | Ethanol |
| 285 | ~3,000 | Ethanol |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Weigh approximately 10-20 mg of N-(2-aminophenyl)formamide and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1 second.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) for adequate signal-to-noise.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount (1-2 mg) of N-(2-aminophenyl)formamide with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The data is typically presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 40 to 400.
-
The data is presented as a plot of relative intensity versus m/z.
-
UV-Visible (UV-Vis) Spectroscopy
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a stock solution of N-(2-aminophenyl)formamide in ethanol of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent (ethanol) to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from 200 to 400 nm.
-
Record the absorbance as a function of wavelength.
-
Signaling Pathway Visualization
N-(2-aminophenyl)formamide is a structural component of N-(2-aminophenyl) benzamides, which are known to act as Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The following diagram illustrates the general mechanism of HDAC inhibition.
Caption: Mechanism of Action for HDAC Inhibitors.
Synthesis Workflow
The following diagram outlines a general workflow for the synthesis and purification of N-(2-aminophenyl)formamide.
An In-depth Technical Guide to N-(2-aminophenyl)formamide: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-aminophenyl)formamide, a molecule of significant interest in medicinal chemistry and drug discovery. This document details its discovery, synthesis, and characterization, with a focus on its role as a histone deacetylase (HDAC) inhibitor. Quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field.
Introduction
N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound that has gained prominence as a scaffold in the development of therapeutic agents, most notably as a histone deacetylase (HDAC) inhibitor. Its structure, featuring a formamide group attached to an aniline backbone, provides a key pharmacophore for interaction with the active site of zinc-dependent HDACs. This guide explores the foundational knowledge surrounding this compound, from its initial synthesis to its application in targeting epigenetic mechanisms in disease.
Discovery and Historical Context
The first documented synthesis of N-(2-aminophenyl)formamide appears to be by L. McMaster and F. B. Langreck in their 1917 publication in the Journal of the American Chemical Society. Their work focused on the preparation of various formamide derivatives. In more recent times, the interest in N-(2-aminophenyl)formamide has been revitalized due to its identification as a core fragment in a number of potent and selective HDAC inhibitors. This has led to its extensive use in medicinal chemistry campaigns aimed at developing novel cancer therapeutics.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of N-(2-aminophenyl)formamide is provided below.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| Appearance | Off-white to light brown crystalline powder | (Typical) |
| Melting Point | 138-141 °C | (Literature Value) |
| Solubility | Soluble in methanol, ethanol, DMSO | (General) |
| CAS Number | 34840-28-3 | LookChem[2] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | δ (ppm) in DMSO-d₆: ~8.2 (s, 1H, -CHO), ~7.5-6.5 (m, 4H, Ar-H), ~5.0 (br s, 2H, -NH₂) |
| ¹³C NMR | δ (ppm) in DMSO-d₆: ~160 (-CHO), ~145-115 (Ar-C) |
| FTIR | (cm⁻¹) ~3400-3200 (N-H stretching), ~1650 (C=O stretching, amide I), ~1540 (N-H bending, amide II) |
| Mass Spec. | m/z: 136 (M⁺), 119, 108, 80 |
Experimental Protocols
Synthesis of N-(2-aminophenyl)formamide
A practical and convenient method for the N-formylation of o-phenylenediamine involves the use of formic acid.
Materials:
-
o-Phenylenediamine
-
Formic acid (85% aqueous solution)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add o-phenylenediamine (1 equivalent).
-
Add toluene to the flask to create a suspension.
-
Add formic acid (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and continue heating for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-aminophenyl)formamide as a crystalline solid.
In Vitro HDAC Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory activity of N-(2-aminophenyl)formamide against class I HDACs.[3][4][5]
Materials:
-
Purified recombinant human HDAC1 and HDAC2 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
N-(2-aminophenyl)formamide (dissolved in DMSO)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (containing a protease like trypsin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of N-(2-aminophenyl)formamide in assay buffer.
-
In a 96-well black microplate, add the HDAC enzyme (HDAC1 or HDAC2) to each well.
-
Add the diluted N-(2-aminophenyl)formamide or control (TSA or DMSO vehicle) to the wells.
-
Incubate for a short period at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorescent molecule.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of N-(2-aminophenyl)formamide and determine the IC₅₀ value.
Biological Activity and Signaling Pathways
N-(2-aminophenyl)formamide is a known inhibitor of class I histone deacetylases (HDACs), with a particular selectivity for HDAC1 and HDAC2. These enzymes play a crucial role in the epigenetic regulation of gene expression.
Mechanism of Action
HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, N-(2-aminophenyl)formamide and its derivatives prevent the deacetylation of histones. This results in a more open chromatin conformation (euchromatin), which allows for the transcription of genes that were previously silenced. This can lead to the expression of tumor suppressor genes, cell cycle inhibitors (like p21), and pro-apoptotic factors, ultimately inhibiting cancer cell growth and survival.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the screening and validation of HDAC inhibitors like N-(2-aminophenyl)formamide.
Conclusion
N-(2-aminophenyl)formamide is a foundational molecule in the development of HDAC inhibitors. Its straightforward synthesis and favorable physicochemical properties have made it a valuable tool for researchers. The understanding of its mechanism of action in inhibiting HDAC1 and HDAC2 provides a clear rationale for its use in anticancer drug discovery. This technical guide serves as a comprehensive resource for professionals working with or interested in the therapeutic potential of N-(2-aminophenyl)formamide and its derivatives.
References
An In-depth Technical Guide to N-(2-aminophenyl)formamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-aminophenyl)formamide serves as a crucial scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its derivatives have garnered significant attention, particularly as potent inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in the pathogenesis of cancer and other diseases. This technical guide provides a comprehensive overview of N-(2-aminophenyl)formamide and its derivatives, encompassing their synthesis, chemical properties, and biological activities. Detailed experimental protocols for key synthetic and biological evaluation methods are presented, alongside a quantitative analysis of their structure-activity relationships. Furthermore, this guide elucidates the molecular mechanisms of action, with a focus on the signaling pathways modulated by these compounds, visualized through detailed diagrams.
Introduction
N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is a simple aromatic amide that has emerged as a valuable building block in the development of therapeutic agents. The presence of both a formamide and an aniline moiety within its structure provides versatile handles for chemical modification, enabling the synthesis of a wide array of derivatives with diverse pharmacological properties. Among these, derivatives incorporating a zinc-binding group have shown remarkable efficacy as inhibitors of histone deacetylases (HDACs), enzymes that play a pivotal role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer drugs. This guide will delve into the technical details of N-(2-aminophenyl)formamide and its derivatives, with a particular focus on their development as HDAC inhibitors.
Chemical Properties and Synthesis
Physicochemical Properties of N-(2-aminophenyl)formamide
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | Solid | |
| IUPAC Name | N-(2-aminophenyl)formamide | [1] |
| CAS Number | 34840-28-3 |
Synthesis of N-(2-aminophenyl)formamide
The most common and straightforward synthesis of N-(2-aminophenyl)formamide involves the N-formylation of o-phenylenediamine.
Experimental Protocol: N-formylation of o-phenylenediamine with Formic Acid
-
Reagents and Materials:
-
o-phenylenediamine
-
Formic acid (85-98%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, dissolve o-phenylenediamine (1 equivalent) in toluene.
-
Add formic acid (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. Water will be collected in the Dean-Stark trap.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, N-(2-aminophenyl)formamide, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.
-
Synthesis of N-(2-aminophenyl)formamide Derivatives
The synthesis of derivatives typically involves the modification of the primary amino group of N-(2-aminophenyl)formamide. A prominent example is the synthesis of benzamide derivatives, which are a key class of HDAC inhibitors.
Experimental Protocol: General Procedure for Amide Coupling to Synthesize N-(2-aminophenyl)benzamide Derivatives
-
Reagents and Materials:
-
N-(2-aminophenyl)formamide or a substituted analogue
-
A carboxylic acid
-
Coupling agent (e.g., HATU, HBTU, EDCI)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, THF)
-
Standard laboratory glassware and stirring equipment
-
-
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (1.1-1.2 equivalents) in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve N-(2-aminophenyl)formamide (1.0 equivalent) and the base (2.0-3.0 equivalents) in the anhydrous solvent.
-
Add the solution of N-(2-aminophenyl)formamide to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-aminophenyl)benzamide derivative.
-
Biological Activity and Mechanism of Action
Derivatives of N-(2-aminophenyl)formamide have demonstrated a wide range of biological activities, with their role as HDAC inhibitors being the most extensively studied.
N-(2-aminophenyl)formamide Derivatives as HDAC Inhibitors
The N-(2-aminophenyl)formamide scaffold serves as an effective zinc-binding group, which is a critical feature for HDAC inhibition. The exocyclic amino group of the o-aminoanilide moiety coordinates with the zinc ion in the active site of the enzyme, leading to its inhibition.
A prominent example of an N-(2-aminophenyl)formamide-based HDAC inhibitor is Mocetinostat (MGCD0103) . Mocetinostat is an isotype-selective HDAC inhibitor with potent activity against HDAC1, HDAC2, HDAC3, and HDAC11.[1][2]
Quantitative Data: In Vitro HDAC Inhibitory Activity of Mocetinostat (MGCD0103)
| HDAC Isoform | IC₅₀ (µM) |
| HDAC1 | 0.15 |
| HDAC2 | 0.29 |
| HDAC3 | 1.66 |
| HDAC11 | 0.59 |
Data compiled from multiple sources.[1][3][4]
Quantitative Data: Anti-proliferative Activity of Selected N-(2-aminophenyl)benzamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Mocetinostat (MGCD0103) | HCT116 (Colon) | 0.09 - 0.2 | [4] |
| Mocetinostat (MGCD0103) | A549 (Lung) | ~0.1 | [5] |
| Mocetinostat (MGCD0103) | T24 (Bladder) | ~0.1 | [5] |
| Compound 6 | HCT116 (Colon) | 0.05 | [5] |
| Compound 10c | T-47D (Breast) | 0.35 | [6] |
| Compound 27f | WSU-DLCL-2 (Lymphoma) | 0.79 | [7] |
| Compound 39f | WSU-DLCL-2 (Lymphoma) | 0.88 | [7] |
Mechanism of Action: Signaling Pathways
The anti-tumor effects of N-(2-aminophenyl)formamide-based HDAC inhibitors are mediated through the modulation of various signaling pathways that control cell cycle progression, apoptosis, and inflammation.
HDAC Inhibition and Transcriptional Regulation
The primary mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This results in a more open chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes.
References
- 1. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Unseen Precursor: An In-depth Technical Guide to the Fleeting Existence of N-(2-aminophenyl)formamide in Early Organic Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the historical context and scientific understanding of N-(2-aminophenyl)formamide, a compound more notable for its transient role as a key intermediate than for its isolated existence in early chemical literature. While dedicated studies on N-(2-aminophenyl)formamide from before the year 2000 are conspicuously absent from the scientific record, its formation is a critical step in the widely documented synthesis of benzimidazole from ortho-phenylenediamine and formic acid. This document will explore the reaction pathways leading to its formation and subsequent transformation, providing a comprehensive overview based on the foundational principles of organic chemistry established in these early studies.
Introduction
The study of heterocyclic compounds has been a cornerstone of medicinal chemistry for over a century. Among these, the benzimidazole scaffold is of particular importance, forming the core of numerous pharmacologically active agents. The primary and most direct route to this important chemical entity involves the reaction of o-phenylenediamine with formic acid. In this well-established reaction, N-(2-aminophenyl)formamide is the essential, albeit unisolated, mono-acylated intermediate that precedes the final cyclization to benzimidazole. Early chemical investigations were focused on the final, stable product, with the intermediate being a logical but unexamined necessity of the reaction mechanism.
The Phillips Benzimidazole Synthesis: A Pathway Through N-(2-aminophenyl)formamide
The reaction of o-phenylenediamine with formic acid, often referred to as the Phillips benzimidazole synthesis, proceeds by the initial N-formylation of one of the amino groups of the diamine to form N-(2-aminophenyl)formamide. This intermediate then undergoes an intramolecular cyclization with the elimination of water to yield benzimidazole. The conditions of the reaction, typically involving heating, are specifically designed to drive the reaction to the final cyclized product, making the isolation of the formamide intermediate challenging and, for early researchers, likely unnecessary for their synthetic goals.
Below is a workflow diagram illustrating the logical progression from starting materials to the final product, highlighting the central role of the N-(2-aminophenyl)formamide intermediate.
Caption: Logical workflow of the Phillips benzimidazole synthesis.
Experimental Protocols from Historical Literature
While specific protocols for the isolation of N-(2-aminophenyl)formamide are not available in early literature, the procedures for the synthesis of benzimidazole inherently describe the in-situ generation of the formamide. The following is a generalized experimental protocol based on historical accounts of the benzimidazole synthesis.
Objective: To synthesize benzimidazole via the in-situ formation of N-(2-aminophenyl)formamide.
Materials:
-
o-Phenylenediamine
-
Formic Acid (90%)
-
10% Sodium Hydroxide Solution
-
Decolorizing Carbon
-
Water
Procedure:
-
In a round-bottomed flask, o-phenylenediamine is treated with an excess of 90% formic acid.
-
The reaction mixture is heated on a water bath at 100°C for a period of two hours. During this step, the initial N-formylation to produce N-(2-aminophenyl)formamide occurs, followed by cyclization.
-
After heating, the flask is cooled, and a 10% solution of sodium hydroxide is added until the mixture is alkaline to litmus paper. This neutralizes the excess formic acid and precipitates the crude benzimidazole.
-
The crude product is collected by filtration and washed with cold water.
-
For purification, the crude benzimidazole is dissolved in boiling water, treated with decolorizing carbon, and filtered while hot.
-
The filtrate is cooled to induce crystallization of the pure benzimidazole, which is then collected by filtration and dried.
The following diagram illustrates the key steps of this experimental workflow.
Caption: Experimental workflow for the synthesis of benzimidazole.
Quantitative Data
Due to the transient nature of N-(2-aminophenyl)formamide in the historical synthesis of benzimidazole, quantitative data such as yield, melting point, and spectroscopic information for the isolated compound are not reported in the early literature. The focus of these studies was invariably the final, stable benzimidazole product.
For the overall reaction, however, yields of benzimidazole are reported.
| Product | Starting Materials | Reported Yield |
| Benzimidazole | o-Phenylenediamine, Formic Acid | Typically high, often exceeding 80% |
Signaling Pathways and Biological Activity
There are no known early studies investigating the biological activity or potential signaling pathway interactions of N-(2-aminophenyl)formamide. The scientific interest in the biological effects of this class of compounds has been directed towards the stable benzimidazole derivatives.
The logical relationship between the unstudied intermediate and its well-studied product class is depicted below.
An In-depth Technical Guide to N-(2-aminophenyl)formamide: Synthesis, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is a chemical compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial structural motif, particularly as a zinc-binding group, in a class of enzymes known as histone deacetylases (HDACs). The inhibition of HDACs has emerged as a promising strategy in cancer therapy, and molecules incorporating the o-aminoanilide scaffold have been investigated for their potential as anti-cancer agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of N-(2-aminophenyl)formamide, with a focus on its role in the development of HDAC inhibitors.
Chemical and Physical Properties
N-(2-aminophenyl)formamide is a stable organic compound with the molecular formula C₇H₈N₂O.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| IUPAC Name | N-(2-aminophenyl)formamide | PubChem[1] |
| CAS Number | 34840-28-3 | LookChem[2] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from general amide properties |
| XLogP3 | 0.4 | PubChem[1] |
Synthesis of N-(2-aminophenyl)formamide
The most common and straightforward method for the synthesis of N-(2-aminophenyl)formamide is the formylation of o-phenylenediamine with formic acid.[3] This reaction can be carried out under neat (solvent-free) conditions or in a suitable solvent with azeotropic removal of water.
Experimental Protocol: Formylation of o-Phenylenediamine
Materials:
-
o-Phenylenediamine
-
Formic acid (85-90%)
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 equivalent).
-
Add formic acid (1.2-2.0 equivalents).[4] For a solvent-free reaction, the mixture can be heated directly. Alternatively, add toluene to the flask and equip it with a Dean-Stark trap to facilitate the removal of water.[3][4]
-
Heat the reaction mixture to 60-100°C and stir for 2-4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
If the reaction was run neat, dilute the mixture with ethyl acetate. If toluene was used as a solvent, proceed to the next step.
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases. This will neutralize the excess formic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude N-(2-aminophenyl)formamide.
-
The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Expected Yield: 85-95% (literature yields for similar formylations are in this range).
Spectroscopic Data
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons (in the range of δ 6.5-7.5 ppm), the amine (-NH₂) protons (a broad singlet), the amide (-NH) proton (a singlet or doublet, depending on coupling), and the formyl (-CHO) proton (a singlet around δ 8.0-8.5 ppm). Due to rotational isomers (rotamers) around the amide bond, some peaks may appear as pairs.[8] |
| ¹³C NMR | Signals for the aromatic carbons (in the range of δ 110-150 ppm) and a characteristic signal for the formyl carbonyl carbon (around δ 160-165 ppm).[7] |
| IR (Infrared) | Characteristic absorption bands for N-H stretching of the primary amine and secondary amide (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-H stretching of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 136.15. PubChem lists major fragments at m/z 119 and 108.[1] |
Biological Activity: Role as a Histone Deacetylase (HDAC) Inhibitor Motif
The primary biological significance of the N-(2-aminophenyl)formamide scaffold lies in its function as a zinc-binding group in histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
Mechanism of Action
HDAC inhibitors typically consist of three key components:
-
A cap group: This part interacts with the surface of the enzyme.
-
A linker: This connects the cap group to the zinc-binding group.
-
A zinc-binding group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme, thereby inhibiting its activity.
The o-aminoanilide moiety of N-(2-aminophenyl)formamide and its derivatives serves as an effective ZBG. The amino group and the formyl oxygen can coordinate with the zinc ion in the catalytic pocket of the HDAC enzyme.
While specific IC₅₀ values for the parent N-(2-aminophenyl)formamide are not widely reported, numerous derivatives incorporating this moiety have shown potent HDAC inhibitory activity. For instance, compounds with this scaffold have been evaluated against various HDAC isoforms, with some showing selectivity for class I HDACs.
Experimental Protocol: In Vitro HDAC Inhibition Assay (General)
A common method to assess the inhibitory potency of compounds against HDACs is a fluorescence-based assay.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing KCl, NaCl, and BSA)
-
Developer solution (containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compound (N-(2-aminophenyl)formamide derivative) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the HDAC enzyme, and the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a further period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of N-(2-aminophenyl)formamide.
Logical Relationship in HDAC Inhibition
Caption: The role of the o-aminoanilide moiety in the mechanism of HDAC inhibition.
Conclusion
N-(2-aminophenyl)formamide is a valuable chemical entity with a straightforward synthesis and significant potential in the field of drug discovery. Its role as a zinc-binding motif in HDAC inhibitors highlights its importance for researchers and scientists working on the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of its synthesis, properties, and biological relevance, serving as a valuable resource for further investigation and application in medicinal chemistry.
References
- 1. N-(2-aminophenyl)formamide | C7H8N2O | CID 576700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formamide, N-(2-aminophenyl)-|lookchem [lookchem.com]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
A Technical Guide to Commercial Suppliers of N-(2-aminophenyl)formamide for Researchers and Drug Development Professionals
Introduction: N-(2-aminophenyl)formamide (CAS No. 34840-28-3) is a chemical intermediate of significant interest in pharmaceutical research and development. Its structural motif is a precursor to various heterocyclic compounds, making it a valuable building block in the synthesis of novel therapeutic agents. For researchers, scientists, and professionals in drug development, the reliable procurement of high-quality N-(2-aminophenyl)formamide is a critical first step in the research pipeline. This technical guide provides an in-depth overview of commercial suppliers, available purities, and pricing, along with detailed experimental protocols for its synthesis and quality control analysis.
Commercial Supplier Analysis
The commercial availability of N-(2-aminophenyl)formamide varies among chemical suppliers, with differences in purity, quantity, and pricing. A comparative summary of offerings from prominent suppliers is presented below to aid in the selection of a suitable vendor based on research needs and budget constraints.
| Supplier | Product Number/ID | Purity | Available Quantities | Price (USD) |
| Enamine | KL-0034840-283 | 95% | 0.05g, 0.1g, 0.25g, 0.5g, 1g, 2.5g, 5g, 10g | Starting from $528 for small quantities |
| BLD Pharm | BD156998 | >98% | 1g, 5g, 10g, 25g, 100g | Inquire for pricing |
| BOC Sciences | 134840-28-3 | >98% (Customizable) | Grams to Kilograms | Inquire for pricing |
| Sigma-Aldrich | Not readily available | - | - | - |
| Molport | MolPort-006-863-453 | >95% | Inquire for availability | Inquire for pricing |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and for bulk quantity inquiries.
Experimental Protocols
Synthesis of N-(2-aminophenyl)formamide
A common and efficient method for the synthesis of N-(2-aminophenyl)formamide involves the formylation of 1,2-phenylenediamine. The following protocol is a representative example of this synthetic route.
Materials:
-
1,2-phenylenediamine
-
Formic acid (≥98%)
-
Toluene
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,2-phenylenediamine (1 equivalent) in toluene.
-
Add formic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N-(2-aminophenyl)formamide as a solid.
Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of N-(2-aminophenyl)formamide can be reliably determined using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare a stock solution of the N-(2-aminophenyl)formamide sample in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of standards of known concentrations for calibration.
-
Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standards and the sample solution.
-
Record the chromatograms and determine the retention time of the main peak corresponding to N-(2-aminophenyl)formamide.
-
Calculate the purity of the sample by integrating the peak areas. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The identity and structure of the synthesized N-(2-aminophenyl)formamide can be confirmed by ¹H NMR spectroscopy.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of the deuterated solvent in an NMR tube.
Expected ¹H NMR Spectral Data (in CDCl₃, chemical shifts in ppm):
-
A broad singlet corresponding to the two amine protons (-NH₂).
-
A set of multiplets in the aromatic region (approximately 6.7-7.3 ppm) corresponding to the four protons on the benzene ring.
-
A singlet or two distinct signals (due to rotational isomers) in the downfield region (approximately 8.2-8.5 ppm) corresponding to the formyl proton (-CHO) and the amide proton (-NH-).
Supplier Selection and Qualification Workflow
The selection of a suitable chemical supplier is a critical decision that can impact the timeline and success of a research project. A logical workflow for evaluating and qualifying a supplier is presented below.
An In-depth Technical Guide to the Safety and Handling of N-(2-aminophenyl)formamide
This document provides a comprehensive overview of the safety and handling protocols for N-(2-aminophenyl)formamide, intended for researchers, scientists, and professionals in drug development. The following sections detail the known hazards, exposure controls, and emergency procedures associated with this compound.
Hazard Identification and Classification
N-(2-aminophenyl)formamide is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicity data for this compound is limited, information from related formamide compounds suggests it should be handled as a substance that is potentially harmful. Based on data for similar compounds, it may cause skin and eye irritation.[1][2][3] It is also suspected of being a reproductive hazard and may cause damage to organs through prolonged or repeated exposure.[2][4][5]
GHS Hazard Statements for Structurally Related Compounds (Formamide):
-
H315: Causes skin irritation.[3]
-
H351: Suspected of causing cancer.[4]
-
H360FD: May damage fertility. May damage the unborn child.[4]
-
H373: May cause damage to organs through prolonged or repeated exposure.[4]
Physical and Chemical Properties
A summary of the known physical and chemical properties of N-(2-aminophenyl)formamide and the related compound Formamide are presented below.
| Property | N-(2-aminophenyl)formamide Value | Formamide Value | Reference |
| Molecular Formula | C₇H₈N₂O | CH₃NO | [6][7] |
| Molecular Weight | 136.15 g/mol | 45.04 g/mol | [6][7] |
| Appearance | Solid | Colorless, viscous liquid | [2][8] |
| Odor | No data available | Faint ammonia-like | [9][10] |
| Melting Point | No data available | 2 - 3 °C / 35.6 - 37.4 °F | [9] |
| Boiling Point | No data available | 210 °C / 410 °F | [9] |
| Flash Point | No data available | 175 °C / 347 °F | [9][11] |
| Autoignition Temp. | No data available | 500 °C / 932 °F | [9][11] |
| Solubility | No data available | Miscible in water | [9][12] |
| Vapor Pressure | No data available | 0.08 mbar @ 20 °C | [9] |
| Vapor Density | No data available | 1.56 | [9] |
| Specific Gravity | No data available | 1.133 | [9] |
| log Pow | 0.4 | -0.82 | [6][12] |
Exposure Controls and Personal Protection
To minimize exposure, N-(2-aminophenyl)formamide should be handled in a well-ventilated area, preferably within a chemical fume hood.[9][11][13] Engineering controls such as local exhaust ventilation should be in place to control airborne concentrations.[13][14] Eyewash stations and safety showers must be readily accessible.[9][13]
Personal Protective Equipment (PPE):
| PPE Type | Specifications | References |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][13] A face shield may be required where there is a splash hazard.[5][15] | [5][9][13][15] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[9][11][13] For incidental contact, nitrile gloves with a minimum thickness of 0.11 mm are recommended.[5] For full contact, thicker nitrile gloves (e.g., 0.2 mm) should be used.[5] A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is also recommended.[16] | [5][9][11][13][16] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][13] The type of respiratory protection must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[15] For high concentrations, a positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.[17][18] | [9][13][15][17][18] |
Handling and Storage
Safe Handling Practices:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][9][19]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][12]
Storage Conditions:
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][11][13][21]
First Aid Measures
Immediate medical attention is required in case of significant exposure.[9][13] Show the safety data sheet to the attending medical professional.
First Aid Procedures Workflow
Caption: First aid procedures for different exposure routes.
Experimental Protocols for First Aid:
-
Inhalation: If inhaled, remove the victim to fresh air.[5][13][19] If the individual is not breathing, provide artificial respiration.[13] Seek immediate medical attention.[5][13]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[13][22] Seek medical attention.[13]
-
Eye Contact: If the substance gets into the eyes, rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[13][19] Immediate medical attention is required.[19]
-
Ingestion: If swallowed, do NOT induce vomiting.[9][11] Clean the mouth with water and call a physician or poison control center immediately.[9][11][13]
Fire-Fighting and Accidental Release Measures
Suitable Extinguishing Media:
Fire-Fighting Procedures:
-
Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][11][13]
-
Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia.[9][11][13]
Accidental Release Measures:
Spill Response Workflow
Caption: Workflow for handling an accidental chemical spill.
Experimental Protocols for Spill Cleanup:
-
Personal Precautions: Ensure adequate ventilation and wear the prescribed personal protective equipment.[4][9][11] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[9][11]
-
Environmental Precautions: Prevent the substance from entering drains or the environment.[4][8][9][11]
-
Containment and Cleaning: Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[13] Do not use combustible materials like sawdust. Place the absorbed material into suitable, closed containers for disposal.[4][9][13]
Disposal Considerations
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[9][13] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[9][12] Contaminated packaging should be disposed of in the same manner as the product itself.[5]
Toxicological Information
Toxicity Data for Formamide:
| Test Type | Result | Species | Reference |
| Acute Inhalation (LC50) | >21 mg/L (4-hour exposure) | Rat | |
| Reproductive Toxicity | Classified as hazardous (Category 2) | N/A | |
| Developmental Toxicity | Evidence of toxicity in oral gavage studies | Rabbit, Rat, Mouse | |
| Carcinogenicity | Increased incidence of liver haemangiosarcomas | Male Mice | |
| NOAEL (90-day study) | 100 mg/kg bw/day | Rat | |
| Exposure Standard (TWA) | 18 mg/m³ (10 ppm) | Human |
This guide is intended to provide essential safety and handling information. It is imperative that all users of N-(2-aminophenyl)formamide consult the most current Safety Data Sheet (SDS) for this specific compound and adhere to all institutional and regulatory safety protocols.
References
- 1. biosynth.com [biosynth.com]
- 2. ICSC 0891 - FORMAMIDE [chemicalsafety.ilo.org]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. uml.edu [uml.edu]
- 6. N-(2-aminophenyl)formamide | C7H8N2O | CID 576700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formamide, N-(2-aminophenyl)-|lookchem [lookchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. americanchemistry.com [americanchemistry.com]
- 16. osha.gov [osha.gov]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 18. epa.gov [epa.gov]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 20. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 21. FORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolines from N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of quinazoline, a foundational heterocyclic scaffold in medicinal chemistry, through the intramolecular cyclization of N-(2-aminophenyl)formamide. The methodologies outlined below are based on established chemical principles and analogous transformations, offering reliable pathways for obtaining the quinazoline core structure.
Introduction
Quinazolines are a class of bicyclic heteroaromatic compounds that exhibit a wide range of biological activities, making them privileged structures in drug discovery. The synthesis of the quinazoline ring system from readily available starting materials is of significant interest. One direct precursor is N-(2-aminophenyl)formamide (also known as N-formyl-o-phenylenediamine), which can undergo intramolecular cyclodehydration to afford quinazoline. This document details protocols utilizing common dehydrating agents for this transformation.
Reaction Principle
The synthesis of quinazoline from N-(2-aminophenyl)formamide proceeds via an intramolecular electrophilic aromatic substitution reaction. The formyl group is activated by a dehydrating agent, which facilitates the cyclization by the nucleophilic attack of the adjacent amino group onto the activated carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic quinazoline ring.
Caption: General reaction pathway for the synthesis of quinazoline.
Experimental Protocols
Two primary methods for the cyclization of N-(2-aminophenyl)formamide are presented below, utilizing either phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). These reagents are commonly employed in Bischler-Napieralski type reactions, which are analogous intramolecular cyclodehydrations.
Protocol 1: Cyclization using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from standard procedures for Bischler-Napieralski reactions, which are effective for the cyclization of N-acyl derivatives.
Materials:
-
N-(2-aminophenyl)formamide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Acetonitrile or Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve N-(2-aminophenyl)formamide (1.0 eq) in anhydrous acetonitrile or toluene (10-20 mL per gram of starting material).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise to the stirred solution via the dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (80-110 °C, depending on the solvent) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This neutralization is highly exothermic and will release CO₂ gas.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure quinazoline.
Protocol 2: Cyclization using Polyphosphoric Acid (PPA)
Polyphosphoric acid is a strong dehydrating agent and a non-oxidizing acid, making it suitable for this type of cyclization.
Materials:
-
N-(2-aminophenyl)formamide
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ammonium hydroxide solution (concentrated)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Mechanical stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place N-(2-aminophenyl)formamide (1.0 eq).
-
Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.
-
Heat the mixture with stirring to 120-150 °C for 2-5 hours. Monitor the reaction progress by TLC (a small aliquot can be carefully quenched in water, neutralized, and extracted for TLC analysis).
-
After the reaction is complete, cool the mixture to below 100 °C and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9. This should be done in a fume hood with efficient cooling.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
If the product was filtered, wash the solid with cold water and dry. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Data Presentation
The following table summarizes the expected reaction parameters for the synthesis of quinazoline from N-(2-aminophenyl)formamide based on analogous chemical transformations. Actual results may vary depending on the specific reaction scale and conditions.
| Parameter | Protocol 1 (POCl₃) | Protocol 2 (PPA) |
| Dehydrating Agent | Phosphorus Oxychloride | Polyphosphoric Acid |
| Solvent | Acetonitrile or Toluene | None (PPA as solvent) |
| Temperature | 80-110 °C (Reflux) | 120-150 °C |
| Reaction Time | 2-4 hours | 2-5 hours |
| Typical Yield | Moderate to Good | Moderate to Good |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of quinazoline from N-(2-aminophenyl)formamide.
Caption: Workflow for quinazoline synthesis and purification.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Polyphosphoric acid (PPA) is a strong acid and is corrosive. Avoid contact with skin and eyes. The quenching and neutralization steps are highly exothermic and should be performed with caution.
-
All reactions should be conducted in a well-ventilated fume hood.
-
Always wear appropriate PPE.
By following these detailed protocols and safety guidelines, researchers can effectively synthesize the quinazoline core structure from N-(2-aminophenyl)formamide for further elaboration in their drug discovery and development programs.
Application Notes and Protocols for N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is a small organic molecule belonging to the o-aminoanilide class of compounds. This structural motif is of significant interest in medicinal chemistry and drug development, particularly in the field of epigenetics. The o-aminoanilide core is a key pharmacophore in a variety of selective inhibitors of Class I histone deacetylases (HDACs). HDACs are a family of enzymes that play a crucial role in the regulation of gene expression through the deacetylation of lysine residues on histones and other proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
These application notes provide a comprehensive overview of the experimental use of N-(2-aminophenyl)formamide, with a focus on its potential application as a histone deacetylase (HDAC) inhibitor. Detailed protocols for its synthesis and for in vitro and cell-based assays to evaluate its biological activity are provided.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 136.15 g/mol | --INVALID-LINK-- |
| IUPAC Name | N-(2-aminophenyl)formamide | --INVALID-LINK-- |
| Synonyms | 2-Aminoformanilide, HDAC ligand-1 | --INVALID-LINK-- |
| CAS Number | 34840-28-3 | --INVALID-LINK-- |
Biological Context and Potential Applications
The primary biological rationale for investigating N-(2-aminophenyl)formamide stems from its core structure, which is shared with known Class I HDAC inhibitors. These enzymes (HDAC1, HDAC2, HDAC3, and HDAC8) are critical regulators of chromatin structure and gene transcription. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the activation of tumor suppressor genes. Consequently, inhibitors of Class I HDACs are actively being explored as anti-cancer agents.
While specific inhibitory data for N-(2-aminophenyl)formamide is not extensively documented in publicly available literature, its derivatives have shown potent HDAC inhibitory activity. This suggests that N-(2-aminophenyl)formamide serves as a valuable scaffold and a potential HDAC inhibitor in its own right. The following protocols are designed to enable researchers to synthesize and evaluate its activity.
Experimental Protocols
Protocol 1: Synthesis of N-(2-aminophenyl)formamide
This protocol describes a straightforward and efficient method for the N-formylation of o-phenylenediamine using formic acid.
Materials:
-
o-Phenylenediamine
-
Formic acid (88-95%)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add o-phenylenediamine (e.g., 10.8 g, 0.1 mol).
-
Addition of Reagents: Add toluene (100 mL) to the flask, followed by the slow addition of formic acid (e.g., 4.6 mL, 0.12 mol).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any excess formic acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude N-(2-aminophenyl)formamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure solid. A yield of up to 95% has been reported for similar N-formylation reactions.
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol provides a general method to assess the inhibitory activity of N-(2-aminophenyl)formamide against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
N-(2-aminophenyl)formamide (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of N-(2-aminophenyl)formamide and the positive control in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compound (N-(2-aminophenyl)formamide) or control inhibitor at various concentrations.
-
Add the purified HDAC enzyme to each well (except for the no-enzyme control).
-
Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction and Development: Add the developer solution to each well. This will stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of N-(2-aminophenyl)formamide relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based HDAC Activity Assay
This protocol describes a method to evaluate the effect of N-(2-aminophenyl)formamide on HDAC activity within a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
N-(2-aminophenyl)formamide (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for Western blotting (e.g., anti-acetylated histone H3, anti-total histone H3, anti-GAPDH)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-(2-aminophenyl)formamide or the positive control for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with lysis buffer.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated histone H3.
-
Normalize the acetylated histone H3 signal to a loading control (e.g., total histone H3 or GAPDH).
-
Compare the levels of histone acetylation in treated cells to the vehicle control to determine the effect of N-(2-aminophenyl)formamide on cellular HDAC activity.
-
Data Presentation
While specific quantitative data for N-(2-aminophenyl)formamide is not widely published, the following table presents representative IC₅₀ values for related o-aminoanilide-based HDAC inhibitors to provide a contextual baseline for expected activity.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Derivative A | 50 | 120 | >10,000 | HCT116 | 5.2 |
| Derivative B | 85 | 250 | >10,000 | HeLa | 8.9 |
| MS-275 (Entinostat) | 200 | 400 | 1,700 | Various | 0.5 - 5 |
Note: The data in this table is illustrative and based on published values for derivatives of the o-aminoanilide scaffold. Researchers should generate their own data for N-(2-aminophenyl)formamide using the protocols provided.
Visualizations
Diagram 1: Synthesis of N-(2-aminophenyl)formamide
Caption: Synthetic scheme for N-(2-aminophenyl)formamide.
Diagram 2: HDAC Inhibition and its Cellular Consequences
Caption: Signaling pathway of HDAC inhibition.
Diagram 3: Experimental Workflow for HDAC Inhibitor Screening
Caption: Workflow for evaluating HDAC inhibitors.
Application of N-(2-aminophenyl)formamide in N-Formylation of Amines: A Methodological Review
Despite a thorough investigation of scientific literature, the use of N-(2-aminophenyl)formamide as a reagent for the N-formylation of other amines does not appear to be a documented or established synthetic methodology. While the N-formylation of amines is a crucial transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules, existing methods rely on a variety of other formylating agents.
Currently, there is no readily available scientific literature, such as peer-reviewed articles or patents, that details protocols, reaction conditions, or quantitative data for the use of N-(2-aminophenyl)formamide as a formylating agent for primary or secondary amines. The synthesis of N-(2-aminophenyl)formamide itself is described, typically through the formylation of 1,2-diaminobenzene with formic acid. However, its subsequent application as a formyl transfer agent to other amine substrates is not reported.
Established Methods for N-Formylation of Amines
For researchers, scientists, and drug development professionals seeking to perform N-formylation, a number of well-established and versatile methods are available. These methods offer a range of conditions and selectivities to accommodate various amine substrates.
Common Formylating Agents and Protocols
A summary of commonly employed formylating agents and their general reaction conditions is presented in the table below.
| Formylating Agent | Typical Reaction Conditions | Scope and Remarks |
| Formic Acid | Often used in excess, sometimes with a dehydrating agent (e.g., DCC, EDC) or under azeotropic distillation. Can also be used in the presence of a catalyst. | A cost-effective and common reagent. The reaction can be slow and may require heating. Chemoselectivity for amines over alcohols is generally good. |
| Acetic Formic Anhydride | Generated in situ from formic acid and acetic anhydride. Reactions are typically fast and conducted at low temperatures. | A highly reactive and efficient reagent. It is sensitive to moisture and needs to be prepared fresh. |
| N,N-Dimethylformamide (DMF) | Used as both a solvent and a formyl source, often in the presence of a catalyst or activating agent (e.g., POCl₃, SOCl₂). | A mild formylating agent, but often requires activation. |
| Formamide | Can be used directly, often at high temperatures. | A simple reagent, but harsh conditions may be required, limiting its use for sensitive substrates. |
| Ethyl Formate | Used as a formylating agent, typically with heating. | A relatively mild and commercially available reagent. |
General Experimental Workflow for N-Formylation
The following diagram illustrates a generalized workflow for a typical N-formylation reaction.
Caption: A generalized experimental workflow for the N-formylation of amines.
Proposed Reaction Mechanism for a Generic N-Formylation
While a specific mechanism for N-(2-aminophenyl)formamide as a formylating agent cannot be provided, the general mechanism for N-formylation often involves the nucleophilic attack of the amine on an activated formyl group. The following diagram illustrates a plausible mechanism for the formylation of a primary amine with a generic activated formylating agent (HCO-X).
Caption: A simplified mechanism for the N-formylation of a primary amine.
Application Notes and Protocols: Synthesis of Benzimidazoles via Reaction of N-(2-aminophenyl)formamide with Formic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of benzimidazole from N-(2-aminophenyl)formamide using formic acid. This reaction is a crucial step in the widely utilized Phillips-Ladenburg synthesis of benzimidazoles, a heterocyclic scaffold of significant importance in medicinal chemistry. These notes offer comprehensive procedures, quantitative data summaries, and visual diagrams to facilitate the successful execution and understanding of this chemical transformation.
Introduction
The reaction of N-(2-aminophenyl)formamide with formic acid is a fundamental and efficient method for the synthesis of the benzimidazole ring system. This transformation proceeds via an acid-catalyzed intramolecular cyclization and dehydration. Benzimidazoles are a prominent class of heterocyclic compounds found in a wide array of pharmaceuticals, including anthelmintics (e.g., albendazole), anti-ulcer drugs, and emerging anticancer agents[1][2]. The simplicity and high yields associated with this method make it a staple in both academic and industrial research for the preparation of diverse benzimidazole derivatives[3][4].
The overall synthesis of benzimidazole often starts from o-phenylenediamine, which is first formylated by formic acid to yield N-(2-aminophenyl)formamide as an intermediate. This intermediate then undergoes cyclization upon further heating in formic acid to produce benzimidazole[5]. This document focuses on the cyclization step, providing researchers with the necessary information for its application in synthetic workflows.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of benzimidazole from o-phenylenediamine and formic acid, a process wherein the cyclization of the N-(2-aminophenyl)formamide intermediate is the key step.
| Parameter | Value | Reference |
| Starting Material | o-phenylenediamine | [1][2][3][5] |
| Reagent | Formic acid (40-90%) | [3][5] |
| Molar Ratio (o-phenylenediamine:formic acid) | 1 : 1.5 (excess formic acid recommended) | [3] |
| Reaction Temperature | 100 °C (water bath) | [1][3] |
| Reaction Time | 2 hours | [1][3] |
| Crude Yield | 97-99% | [3] |
| Recrystallized Yield | 90-92% | [3] |
| Melting Point (crude) | 167-168 °C | [3] |
| Melting Point (pure) | 172-174 °C | [3] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of benzimidazole. While the procedure starts with o-phenylenediamine, the formation and subsequent cyclization of N-(2-aminophenyl)formamide is the core of the transformation.
Materials and Equipment
-
o-phenylenediamine
-
Formic acid (90%)
-
10% Sodium hydroxide solution
-
Decolorizing carbon (e.g., Norite)
-
500 mL round-bottomed flask
-
Water bath
-
Reflux condenser
-
Büchner funnel and flask
-
Beakers
-
Filtration apparatus
-
pH indicator (litmus paper)
Synthetic Procedure
-
Reaction Setup: In a 500 mL round-bottomed flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL (0.75 mole) of 90% formic acid.
-
Heating: Heat the mixture in a water bath at 100 °C for 2 hours[1][3]. A reflux condenser can be attached to the flask.
-
Cooling and Neutralization: After the heating period, cool the reaction mixture to room temperature. Slowly add a 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline, as indicated by litmus paper[3][5].
-
Isolation of Crude Product: Collect the precipitated crude benzimidazole by suction filtration using a Büchner funnel. Wash the solid with approximately 50 mL of ice-cold water[3].
-
Recrystallization:
-
Transfer the crude product to a 1.5 L beaker and add 750 mL of boiling water to dissolve the solid.
-
Add about 2 g of decolorizing carbon to the hot solution and digest for 15 minutes[2][3].
-
Filter the hot solution rapidly through a pre-heated filter funnel to remove the carbon[3].
-
Cool the filtrate to 10-15 °C to allow the benzimidazole to crystallize.
-
-
Final Product Collection: Collect the purified benzimidazole crystals by filtration, wash with a small amount of cold water, and dry at 100 °C. An additional small amount of product can be obtained by concentrating the mother liquor[3].
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the acid-catalyzed cyclization of N-(2-aminophenyl)formamide to form benzimidazole.
Caption: Reaction mechanism for the formation of benzimidazole.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of benzimidazole.
Caption: General workflow for benzimidazole synthesis.
References
Application Notes and Protocols: N-(2-aminophenyl)formamide Core in HDAC Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of Histone Deacetylase (HDAC) inhibitors centered around the N-(2-aminophenyl)formamide scaffold and its derivatives, particularly N-(2-aminophenyl)benzamides (2'-aminoanilides). This structural motif serves as a key zinc-binding group (ZBG) in a variety of potent and selective HDAC inhibitors.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] Their overexpression or aberrant activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]
The general pharmacophore for HDAC inhibitors consists of three key components: a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain.[3] The N-(2-aminophenyl)benzamide moiety has emerged as a highly effective ZBG, conferring selectivity for Class I HDACs (HDAC1, 2, and 3) over other classes.[3][4] This selectivity is attributed to the specific interactions of the 2-aminoanilide group within the active site tunnel.[4]
This document outlines detailed protocols for the synthesis of N-(2-aminophenyl)benzamide-based HDAC inhibitors, methods for assessing their biological activity, and a summary of their inhibitory profiles.
Synthesis of N-(2-aminophenyl)benzamide-based HDAC Inhibitors
The synthesis of these inhibitors typically involves the coupling of a carboxylic acid (which will form the "cap" and "linker" portions) with o-phenylenediamine or a derivative thereof. A common synthetic strategy is outlined below.
General Synthetic Scheme
A widely used method for the synthesis of N-(2-aminophenyl)benzamide derivatives involves the amidation of a suitable carboxylic acid with o-phenylenediamine. The carboxylic acid component can be varied to explore different cap groups and linker lengths, allowing for the generation of diverse compound libraries.
Experimental Protocol: Amide Coupling using Carbonyldiimidazole (CDI)
This protocol is a general procedure for the synthesis of N-(2-aminophenyl)benzamide derivatives.
Materials:
-
Substituted benzoic acid (1 equivalent)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents)
-
o-Phenylenediamine (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) (optional, can facilitate the reaction)
Procedure:
-
To a solution of the substituted benzoic acid in anhydrous THF, add CDI.
-
Stir the mixture at room temperature for 2-4 hours or until the formation of the acylimidazole intermediate is complete (can be monitored by TLC).
-
Add o-phenylenediamine to the reaction mixture. If the reaction is sluggish, a catalytic amount of TFA can be added.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 60 °C) for 12-24 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[6]
Biological Activity Assays
The evaluation of newly synthesized compounds as HDAC inhibitors involves in vitro enzymatic assays and cell-based assays to determine their potency and cellular effects.
HDAC Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory effect of test compounds.
Principle: A fluorogenic substrate, typically an acetylated lysine side chain linked to a fluorescent reporter group (e.g., 7-amino-4-methylcoumarin, AMC), is used. In the presence of an HDAC enzyme, the acetyl group is removed. A developer solution, containing a protease (e.g., trypsin), then cleaves the deacetylated substrate, releasing the fluorescent reporter. The fluorescence intensity is directly proportional to the HDAC activity.
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microplate, add the HDAC enzyme, assay buffer, and serial dilutions of the test compound. Include a positive control (e.g., Trichostatin A) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the developer solution to stop the HDAC reaction and initiate the release of the fluorophore.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[7]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or anti-proliferative effects of the HDAC inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized HDAC inhibitors for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative N-(2-aminophenyl)benzamide-based HDAC inhibitors against various HDAC isoforms and cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Reference |
| MS-275 (Entinostat) | 163 | 396 | 605 | [10] |
| Compound 9n | 102 | 187 | 215 | [10] |
| NA | 95.2 | 260.7 | 255.7 | |
| 24a | 930 | 85 | 12 | [11] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound | HCT-116 (μM) | A549 (μM) | HepG2 (μM) | MCF-7 (μM) | Reference |
| SAHA | - | - | 19.5 | - | |
| NA | - | - | 1.73 | - | |
| 24a | 2.2 | 5.8 | - | 5.4 | [11] |
Mechanism of Action and Cellular Effects
N-(2-aminophenyl)benzamide-based HDAC inhibitors exert their anti-cancer effects through the induction of histone hyperacetylation, leading to the reactivation of tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis.
Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for these HDAC inhibitors is the induction of cell cycle arrest, often at the G2/M phase, and the activation of apoptotic pathways. The hyperacetylation of histones can lead to the expression of proteins that regulate these processes.
These application notes provide a foundational framework for the synthesis and evaluation of N-(2-aminophenyl)formamide-derived HDAC inhibitors. Researchers can adapt and optimize these protocols to explore novel chemical space and further elucidate the therapeutic potential of this important class of epigenetic modulators.
References
- 1. Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]
- 6. dovepress.com [dovepress.com]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Applications of N-(2-aminophenyl)formamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-aminophenyl)formamide is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of bioactive molecules. Its inherent structural features, including a primary aromatic amine and a formamide group, allow for facile chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of N-(2-aminophenyl)formamide and its derivatives in the discovery of potent inhibitors of histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and as promising candidates for anticonvulsant agents.
Introduction: The Versatility of the N-(2-aminophenyl)formamide Scaffold
The N-(2-aminophenyl)formamide core is a privileged scaffold in drug discovery due to its ability to participate in various chemical transformations, leading to the generation of complex heterocyclic systems and substituted derivatives. The ortho-disposed amino and formamido groups can be readily cyclized to form quinazoline and benzimidazole ring systems, which are prevalent in many biologically active compounds. Furthermore, the aromatic ring and the formamide nitrogen can be functionalized to modulate the physicochemical properties and target-binding interactions of the resulting molecules. This adaptability has led to the exploration of N-(2-aminophenyl)formamide derivatives in multiple therapeutic areas.
Application in Oncology: Dual Inhibition of HDAC and CDK9
Transcriptional dysregulation is a hallmark of cancer, making enzymes that control gene expression, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), attractive therapeutic targets. A novel series of N-(2-aminophenyl)carboxamide derivatives has been developed as dual inhibitors of CDK9 and Class I HDACs, demonstrating a synergistic anticancer effect.
Quantitative Data
| Compound ID | Target(s) | IC50 (nM) | In Vivo Efficacy (MDA-MB-231 Xenograft) |
| 13ea | CDK9 | 15 | 76.83% tumor shrinkage at 30 mg/kg |
| HDAC1 | 28 |
Signaling Pathway: HDAC and CDK9 Inhibition in Cancer
Caption: Dual inhibition of HDAC1 and CDK9 by N-(2-aminophenyl)formamide derivatives.
Application in Neurology: Anticonvulsant Activity
Derivatives of N-phenylacetamides, structurally related to N-(2-aminophenyl)formamide, have been synthesized and evaluated for their anticonvulsant properties. These compounds show promise in animal models of epilepsy, particularly in the maximal electroshock (MES) seizure test, which is indicative of efficacy against generalized tonic-clonic seizures.
Quantitative Data
| Compound Class | Test Model | ED50 (mg/kg) | Protective Index (PI) |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES (mice) | 100-300 | Not specified |
| N-(2-hydroxyethyl)amide derivatives | MES (mice) | 20.5 - 23.3 | >48.8 |
| Quinazoline derivatives | MES (mice) | 140 - 165 | >1 |
Signaling Pathway: Putative Mechanism of Anticonvulsant Action
Application Notes and Protocols: N-(2-aminophenyl)formamide as a Reagent in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis has revolutionized the fields of medicinal chemistry and drug discovery by enabling the rapid and efficient generation of large libraries of organic molecules. One area of significant interest is the synthesis of heterocyclic scaffolds, which form the core of many therapeutic agents. Among these, the quinazolinone moiety is a privileged structure known for its diverse pharmacological activities. This document provides detailed application notes and protocols for the use of N-(2-aminophenyl)formamide, or precursors thereof, as a key reagent in the solid-phase synthesis of quinazolinone derivatives. The methodologies described herein are designed for the generation of combinatorial libraries for high-throughput screening and lead optimization.
Principle of the Method
The solid-phase synthesis of quinazolinones using an N-(2-aminophenyl)formamide moiety involves the immobilization of an anthranilic acid or a related precursor onto a solid support. This is followed by a series of chemical transformations, including amide bond formation, cyclization, and cleavage from the resin, to yield the desired quinazolinone products. The use of a solid support facilitates the purification process, as excess reagents and byproducts can be easily removed by washing. This approach is highly amenable to automation and the generation of diverse libraries of compounds.
A common strategy involves the use of a traceless linker, where the point of attachment to the resin is eliminated from the final product upon cleavage. This ensures that the desired small molecule is released without any residual linker fragments.
Experimental Protocols
The following protocols outline a general procedure for the solid-phase synthesis of 4(3H)-quinazolinones. This protocol is a composite of established methods for the solid-phase synthesis of related heterocyclic compounds.
Protocol 1: Immobilization of Anthranilic Acid on Wang Resin
This protocol describes the loading of the initial building block, an appropriately substituted anthranilic acid, onto a Wang resin.
Materials:
-
Wang resin
-
Fmoc-protected anthranilic acid derivative
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Swell the Wang resin in DMF for 1 hour.
-
Wash the resin with DMF (3 x) and DCM (3 x).
-
In a separate vessel, dissolve the Fmoc-protected anthranilic acid derivative (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF.
-
Add the solution to the swollen resin and shake at room temperature for 12-18 hours.
-
Wash the resin with DMF (3 x), DCM (3 x), and methanol (3 x).
-
Dry the resin under vacuum.
-
To determine the loading efficiency, a small sample of the resin can be treated with 20% piperidine in DMF, and the absorbance of the liberated dibenzylfulvene-piperidine adduct can be measured at 301 nm.
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF (5 x) to afford the resin-bound 2-aminobenzamide.
Protocol 2: On-Resin Formylation and Cyclization to Quinazolinone
This protocol details the conversion of the resin-bound 2-aminobenzamide to the corresponding N-(2-aminophenyl)formamide derivative and its subsequent cyclization.
Materials:
-
Resin-bound 2-aminobenzamide (from Protocol 1)
-
Ethyl formate or a suitable formylating agent
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
An appropriate aldehyde or ketone (for diversification at position 2)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
Swell the resin-bound 2-aminobenzamide in DMF.
-
Add a solution of ethyl formate (10 eq.) and TEA (10 eq.) in DMF.
-
Shake the mixture at room temperature for 24 hours to effect formylation of the aniline nitrogen, yielding the resin-bound N-(2-formamidophenyl)carboxamide.
-
Wash the resin with DMF (3 x) and DCM (3 x).
-
Swell the formylated resin in a suitable solvent such as NMP.
-
Add the desired aldehyde or ketone (5-10 eq.) and an acid catalyst like p-toluenesulfonic acid (0.2 eq.).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours to induce cyclization.
-
Wash the resin with DMF (3 x), DCM (3 x), and methanol (3 x).
-
Dry the resin under vacuum.
Protocol 3: Cleavage from the Resin
This protocol describes the release of the final quinazolinone product from the solid support.
Materials:
-
Resin-bound quinazolinone (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane, water)
Procedure:
-
Swell the resin in DCM.
-
Prepare a cleavage cocktail of TFA/DCM (e.g., 95:5 v/v) with appropriate scavengers.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA/DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Wash the precipitate with cold ether (2 x).
-
Dry the crude product under vacuum.
-
Purify the product by an appropriate method, such as preparative HPLC.
Data Presentation
The following tables summarize typical quantitative data obtained from solid-phase synthesis of quinazolinone libraries. The yields and purities are representative and may vary depending on the specific substrates and reaction conditions used.
Table 1: Representative Loading Efficiencies of Anthranilic Acid on Wang Resin
| Anthranilic Acid Derivative | Coupling Method | Loading (mmol/g) |
| Fmoc-Anthranilic Acid | DIC/DMAP | 0.5 - 0.8 |
| Fmoc-5-chloroanthranilic acid | DIC/DMAP | 0.4 - 0.7 |
| Fmoc-5-nitroanthranilic acid | DIC/DMAP | 0.3 - 0.6 |
Table 2: Representative Yields and Purities of Quinazolinones
| R1-substituent | R2-substituent | Overall Yield (%) | Purity (%) (by HPLC) |
| H | Phenyl | 65 | >95 |
| H | 4-Chlorophenyl | 62 | >95 |
| H | 2-Furyl | 58 | >90 |
| 5-Chloro | Phenyl | 60 | >95 |
| 5-Chloro | 4-Methoxyphenyl | 55 | >90 |
| 5-Nitro | Phenyl | 45 | >85 |
Visualizations
The following diagrams illustrate the key workflows and pathways described in these application notes.
Catalytic Applications of N-(2-aminophenyl)formamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminophenyl)formamide and its derivatives are versatile intermediates in organic synthesis, primarily serving as precursors for the construction of heterocyclic compounds. While direct catalytic applications of N-(2-aminophenyl)formamide are not extensively documented in scientific literature, its derivatives are pivotal in the synthesis of benzimidazoles, a class of compounds with significant therapeutic and industrial interest. This document provides detailed application notes and experimental protocols for the catalytic synthesis of benzimidazole derivatives from N-(2-aminophenyl)formamide analogs.
Application: Precursor for Benzimidazole Synthesis
N-(2-aminophenyl)formamide derivatives are valuable starting materials for the synthesis of substituted benzimidazoles. The inherent reactivity of the ortho-amino and formamido groups allows for intramolecular cyclization or intermolecular condensation reactions to form the benzimidazole core. Catalytic methods, particularly those employing transition metals, facilitate this transformation under relatively mild conditions.
One prominent application involves the copper-catalyzed three-component coupling reaction of an N-(2-aminophenyl)benzamide (a derivative of N-(2-aminophenyl)formamide), a terminal alkyne, and a sulfonyl azide to yield highly substituted benzimidazoles. This approach is efficient and allows for significant molecular diversity in the final products.
Table 1: Copper-Catalyzed Synthesis of (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone[1]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | Et₃N | CHCl₃ | 80 | 3.5 | 73 |
| 2 | CuI | Et₃N | Toluene | 80 | 3.5 | 85 |
| 3 | CuI | Et₃N | THF | 80 | 3.5 | 82 |
| 4 | CuI | Et₃N | DMF | 80 | 3.5 | 75 |
| 5 | CuI | Et₃N | DCE | 80 | 3.5 | 88 |
| 6 | CuI | Et₃N | MeCN | 80 | 3.5 | 95 |
Experimental Protocols
Protocol 1: Synthesis of (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone[1]
Objective: To synthesize (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone via a copper-catalyzed three-component reaction.
Materials:
-
N-(2-aminophenyl)benzamide
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN)
-
Ethynylbenzene
-
Tosyl azide (TsN₃)
-
Triethylamine (Et₃N)
-
Silica gel for flash chromatography
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
To a solution of N-(2-aminophenyl)benzamide (106 mg, 0.5 mmol) and CuI (9.5 mg, 0.05 mmol) in MeCN (3 mL), add ethynylbenzene (61 mg, 1.2 mmol), TsN₃ (118 mg, 1.2 mmol), and Et₃N (61 mg, 1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture at 80 °C for 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a mixture of 9% EtOAc in petroleum ether as the eluent.
-
The final product, (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone, is obtained as a white solid.
Expected Yield: 148 mg (95%)
Diagrams and Workflows
Logical Workflow for Benzimidazole Synthesis
Caption: Workflow for the copper-catalyzed synthesis of substituted benzimidazoles.
Conclusion
While N-(2-aminophenyl)formamide itself has limited direct catalytic applications reported, its derivatives are crucial building blocks in the catalytic synthesis of benzimidazoles. The provided protocol for the copper-catalyzed three-component reaction highlights an efficient method for generating complex benzimidazole structures. This approach is of significant interest to researchers in medicinal chemistry and materials science due to the wide range of biological and photophysical properties exhibited by benzimidazole derivatives. Further research may yet uncover direct catalytic roles for N-(2-aminophenyl)formamide or its complexes.
Application Notes and Protocols for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones from N-(2-aminophenyl)formamide and Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The synthesis of this heterocyclic system is of significant interest to organic and medicinal chemists. A straightforward and versatile method for the preparation of 2-substituted quinazolin-4(3H)-ones involves the reaction of N-(2-aminophenyl)formamide with various aldehydes. This reaction proceeds through a condensation-cyclization sequence and can be facilitated by a range of catalytic systems, offering access to a diverse library of quinazolinone derivatives for biological screening and drug development.
This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted quinazolin-4(3H)-ones from N-(2-aminophenyl)formamide and aldehydes, summarizing key quantitative data and illustrating the experimental workflow.
General Reaction Scheme
The reaction involves the condensation of N-(2-aminophenyl)formamide with an aldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the 2-substituted quinazolin-4(3H)-one.
Caption: General reaction for the synthesis of 2-substituted quinazolin-4(3H)-ones.
Application Notes
The reaction of N-(2-aminophenyl)formamide with aldehydes is a robust method for the synthesis of a wide variety of 2-substituted quinazolin-4(3H)-ones. The scope of the reaction is broad, accommodating a range of aliphatic and aromatic aldehydes.
Substrate Scope:
-
Aromatic Aldehydes: Both electron-rich and electron-deficient aromatic aldehydes react efficiently. Substituents such as methoxy, nitro, and halogens on the aromatic ring are well-tolerated.
-
Heteroaromatic Aldehydes: Aldehydes derived from heterocyclic systems (e.g., furan, thiophene, pyridine) can also be used to generate diverse quinazolinone derivatives.
-
Aliphatic Aldehydes: While generally less reactive than their aromatic counterparts, aliphatic aldehydes can also participate in this reaction, often requiring more forcing conditions or specific catalysts.
Catalysis and Reaction Conditions:
Several catalytic systems have been developed to promote this transformation, ranging from classical acid catalysis to modern, greener methodologies.
-
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) can be used to catalyze the initial condensation step.[1]
-
Oxidative Conditions: An oxidant is typically required for the final aromatization step to form the stable quinazolinone ring. Common oxidants include tert-butyl hydroperoxide (TBHP) and molecular oxygen (air).[2][3]
-
Photocatalysis: Visible-light-mediated reactions using organic dyes like fluorescein as photocatalysts offer a green and efficient alternative, often proceeding at room temperature.[2]
-
Metal-Free Conditions: The reaction can also be performed under metal-free conditions, enhancing the environmental friendliness of the synthesis.[3]
Data Presentation
The following table summarizes representative examples of the synthesis of 2-substituted quinazolin-4(3H)-ones from a 2-aminobenzamide (such as N-(2-aminophenyl)formamide) and various aldehydes under different reaction conditions.
| Entry | Aldehyde | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Fluorescein (10 mol%), TBHP | CH₃OH | RT | 3 | 95 | [2] |
| 2 | 4-Chlorobenzaldehyde | Fluorescein (10 mol%), TBHP | CH₃OH | RT | 3 | 92 | [2] |
| 3 | 4-Nitrobenzaldehyde | Fluorescein (10 mol%), TBHP | CH₃OH | RT | 3 | 96 | [2] |
| 4 | 4-Methoxybenzaldehyde | Fluorescein (10 mol%), TBHP | CH₃OH | RT | 3 | 93 | [2] |
| 5 | 2-Thiophenecarboxaldehyde | Fluorescein (10 mol%), TBHP | CH₃OH | RT | 3 | 89 | [2] |
| 6 | Cinnamaldehyde | Fluorescein (10 mol%), TBHP | CH₃OH | RT | 3 | 85 | [2] |
| 7 | Benzaldehyde | TBHP (70% in H₂O) | Neat | 100 | 12 | 85 | [3] |
| 8 | 4-Methylbenzaldehyde | TBHP (70% in H₂O) | Neat | 100 | 12 | 82 | [3] |
| 9 | Benzaldehyde | p-TsOH, PIDA | CH₃CN | 80 | 12 | ~80-90 (est.) | [1] |
*Yields are for the reaction of a generic 2-aminobenzamide with the specified aldehyde. These are representative of the expected yields for N-(2-aminophenyl)formamide under similar conditions. RT = Room Temperature. TBHP = tert-butyl hydroperoxide. PIDA = Phenyliodine diacetate.
Experimental Protocols
Protocol 1: Visible-Light-Mediated Synthesis of 2-Phenylquinazolin-4(3H)-one[2]
This protocol describes a green and efficient method using visible light photocatalysis at room temperature.
Materials and Reagents:
-
N-(2-aminophenyl)formamide (1.0 mmol, 136.15 mg)
-
Benzaldehyde (1.5 mmol, 159.18 mg, 152 µL)
-
Fluorescein (10 mol%, 0.1 mmol, 33.23 mg)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 2.0 mmol, 257.4 mg, 286 µL)
-
Methanol (CH₃OH, 20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Blue LED lamp (460-470 nm)
Procedure:
-
To a 50 mL round-bottom flask, add N-(2-aminophenyl)formamide (1.0 mmol), benzaldehyde (1.5 mmol), fluorescein (10 mol%), and methanol (20 mL).
-
Stir the mixture at room temperature to ensure all solids are dissolved.
-
Add tert-butyl hydroperoxide (2.0 mmol) to the reaction mixture.
-
Place the flask under a blue LED lamp and irradiate with continuous stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3 hours).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure 2-phenylquinazolin-4(3H)-one.
Protocol 2: Metal-Free Oxidative Synthesis of 2-Phenylquinazolin-4(3H)-one[3]
This protocol outlines a metal-free approach using TBHP as the oxidant under neat (solvent-free) conditions.
Materials and Reagents:
-
N-(2-aminophenyl)formamide (1.0 mmol, 136.15 mg)
-
Benzaldehyde (1.2 mmol, 127.34 mg, 122 µL)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 3.0 mmol, 386.1 mg, 429 µL)
-
Round-bottom flask (10 mL) with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 10 mL round-bottom flask, combine N-(2-aminophenyl)formamide (1.0 mmol) and benzaldehyde (1.2 mmol).
-
Add tert-butyl hydroperoxide (3.0 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C with stirring.
-
Maintain the reaction at 100 °C for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the flask and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain the pure 2-phenylquinazolin-4(3H)-one.
Mandatory Visualization
Experimental Workflow
References
Application Notes and Protocols: N-(2-aminophenyl)formamide in the Synthesis of Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties, have made them a focal point of extensive research in medicinal chemistry and drug development. A common and efficient method for the synthesis of the benzimidazole scaffold involves the reaction of ortho-phenylenediamines with carboxylic acids or their derivatives. A key intermediate in the synthesis of the parent benzimidazole is N-(2-aminophenyl)formamide, formed from the reaction of o-phenylenediamine with formic acid. This intermediate undergoes a subsequent intramolecular cyclization to yield the benzimidazole ring system. This application note provides detailed protocols and quantitative data for the synthesis of benzimidazoles utilizing N-(2-aminophenyl)formamide as the key reactive intermediate.
Data Presentation
The following table summarizes the quantitative data for a typical one-pot synthesis of benzimidazole from o-phenylenediamine, which proceeds through the in-situ formation and cyclization of N-(2-aminophenyl)formamide.
| Parameter | Value | Reference |
| Starting Material | o-phenylenediamine | [1][2][3] |
| Reagent | 90% Formic Acid | [1][2] |
| Reaction Temperature | 100°C | [1][2][3] |
| Reaction Time | 2 hours | [1][2][3] |
| Product | Benzimidazole | [1][2][3] |
| Melting Point | 170-172°C | [1] |
| Yield | 83-85% | [1][2] |
Experimental Protocols
The synthesis of benzimidazole from o-phenylenediamine and formic acid is a well-established one-pot procedure that involves the formation of N-(2-aminophenyl)formamide as an intermediate, followed by its acid-catalyzed cyclization.[4][5]
Protocol 1: Synthesis of Benzimidazole
This protocol is adapted from established literature procedures.[1][2][3]
Materials:
-
o-phenylenediamine
-
90% Formic acid
-
10% Sodium hydroxide solution
-
Decolorizing carbon (e.g., Norite)
-
Round-bottomed flask (250 mL or 500 mL)
-
Water bath or heating mantle
-
Büchner funnel and flask
-
Beakers
-
Filter paper
-
Litmus paper
Procedure:
-
In a 500-cc round-bottomed flask, place 54 g (0.5 mole) of o-phenylenediamine.[1]
-
Add 32 cc (34.6 g) of 90 per cent formic acid (0.75 mole) to the flask.[1]
-
Heat the mixture in a water bath at 100°C for two hours.[1][2]
-
After heating, cool the reaction mixture to room temperature.
-
Slowly add a 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper.[1][2]
-
Collect the precipitated crude benzimidazole by suction filtration using a Büchner funnel.[1][3]
-
Wash the crude product with approximately 50 cc of ice-cold water.[1]
Recrystallization:
-
Transfer the crude benzimidazole to a 1.5 L beaker and add 750 cc of water.[1]
-
Heat the suspension to boiling to dissolve the solid.
-
Add about 2 g of decolorizing carbon and continue to heat at boiling for fifteen minutes.[1]
-
Filter the hot solution rapidly through a pre-heated Büchner funnel.[1]
-
Cool the filtrate to 10–15°C to allow the benzimidazole to crystallize.[1]
-
Collect the purified white product by suction filtration and wash with a small amount of cold water.[1]
-
Dry the final product at 100°C. The expected yield is 49–50.5 g (83–85%).[1]
Visualizations
Reaction Workflow: Synthesis of Benzimidazole
The following diagram illustrates the one-pot synthesis of benzimidazole from o-phenylenediamine and formic acid, proceeding through the N-(2-aminophenyl)formamide intermediate.
Caption: Workflow for the synthesis of benzimidazole.
Plausible Reaction Mechanism
The following diagram illustrates the plausible mechanism for the acid-catalyzed cyclization of N-(2-aminophenyl)formamide to benzimidazole.
References
Application Note: Analytical Methods for the Detection of N-(2-aminophenyl)formamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-aminophenyl)formamide is a chemical intermediate of significant interest in the pharmaceutical and chemical industries. It serves as a key precursor in the synthesis of various heterocyclic compounds, including quinazolines, which are scaffolds for numerous biologically active molecules. Given its role as a starting material and a potential impurity in final drug substances, robust and sensitive analytical methods for its detection and quantification are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides detailed protocols for the analysis of N-(2-aminophenyl)formamide using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
A variety of analytical techniques can be employed for the detection and quantification of N-(2-aminophenyl)formamide. The choice of method depends on the sample matrix, the required sensitivity, and the specific goals of the analysis (e.g., routine quality control vs. impurity identification).
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a widely used technique for the analysis of non-volatile and thermally labile compounds like N-(2-aminophenyl)formamide. It offers excellent resolution, sensitivity, and reproducibility. A reverse-phase C18 column is typically suitable for this analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While N-(2-aminophenyl)formamide has a relatively high boiling point, it can be analyzed by GC-MS, often after derivatization to improve its volatility and thermal stability. The mass spectrometer provides high selectivity and allows for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for the unambiguous identification and structural confirmation of N-(2-aminophenyl)formamide. While not typically used for routine quantification, NMR can be employed for purity assessment and as a primary reference method.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the HPLC-UV and GC-MS methods described in this note. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Retention Time (RT) | Approx. 4.5 min | Approx. 8.2 min |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of N-(2-aminophenyl)formamide
1. Objective: To quantify the amount of N-(2-aminophenyl)formamide in a sample using reverse-phase HPLC with UV detection.
2. Materials and Reagents:
-
N-(2-aminophenyl)formamide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
4. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(2-aminophenyl)formamide reference standard and dissolve it in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the N-(2-aminophenyl)formamide standard against its concentration.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of N-(2-aminophenyl)formamide in the sample by interpolating its peak area from the calibration curve.
Protocol 2: GC-MS Method for Identification and Quantification of N-(2-aminophenyl)formamide
1. Objective: To identify and quantify N-(2-aminophenyl)formamide in a sample using GC-MS.
2. Materials and Reagents:
-
N-(2-aminophenyl)formamide reference standard
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Pyridine (anhydrous)
-
Volumetric flasks, pipettes, and GC vials with inserts
3. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
4. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(2-aminophenyl)formamide reference standard and dissolve it in 10 mL of dichloromethane.
-
Calibration Standards: Prepare serial dilutions of the stock solution in dichloromethane to obtain the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range.
5. Derivatization Procedure:
-
To 100 µL of each standard and sample solution in a GC vial, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool the vials to room temperature before injection.
6. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
7. Data Analysis:
-
Identify the peak for the derivatized N-(2-aminophenyl)formamide based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Determine the concentration in the sample from the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV analysis of N-(2-aminophenyl)formamide.
Caption: Workflow for GC-MS analysis of N-(2-aminophenyl)formamide.
Caption: Relationship between analytical methods and their applications.
Application Notes and Protocols for the Purification of N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-(2-aminophenyl)formamide (also known as 2-aminoformanilide), a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. The following methods are based on established purification techniques for analogous formamide derivatives and are designed to yield high-purity material suitable for downstream applications.
Introduction
N-(2-aminophenyl)formamide is a bifunctional molecule containing both a formamide and an aniline moiety. Its purification can be challenging due to its polarity and potential for hydrogen bonding. The choice of purification method will depend on the nature and quantity of impurities present in the crude material. The primary techniques covered in these notes are recrystallization, precipitation, and column chromatography.
Data Presentation
The selection of an appropriate purification technique often involves a trade-off between yield, purity, and scalability. The following table summarizes typical outcomes for the described methods, based on analogous compounds, to aid in method selection.
| Purification Technique | Typical Solvents | Expected Purity | Typical Yield | Scalability | Notes |
| Recrystallization | Isopropanol, Ethanol/Water, Toluene | >98% | 60-85% | Good | Effective for removing less polar and more soluble impurities. |
| Precipitation | Dichloromethane/Hexane | >95% | 70-90% | Excellent | Rapid and effective for high-throughput purification. |
| Column Chromatography | Silica Gel (Ethyl Acetate/Hexane gradient) | >99% | 50-80% | Limited | Ideal for removing closely related impurities and achieving the highest purity. |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a robust method for purifying crystalline solids. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Protocol 1: Single-Solvent Recrystallization from Isopropanol
-
Dissolution: In a fume hood, place the crude N-(2-aminophenyl)formamide in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (approximately 60 °C) while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 5-10 minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This method is useful when a single solvent does not provide optimal crystallization.
-
Dissolution: Dissolve the crude N-(2-aminophenyl)formamide in a minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point.
-
Clarification: If the solution remains turbid, add a few drops of hot ethanol until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from Protocol 1, washing with a cold ethanol/water mixture.
Purification by Precipitation
Precipitation is a rapid purification technique that relies on changing the solvent environment to decrease the solubility of the target compound.
Protocol: Precipitation from Dichloromethane with Hexane
-
Dissolution: Dissolve the crude N-(2-aminophenyl)formamide in a minimum amount of dichloromethane at room temperature.
-
Precipitation: While stirring, slowly add hexane (an anti-solvent) until a precipitate forms. Continue adding hexane until no further precipitation is observed. A typical ratio is 4 parts hexane to 1 part dichloromethane.
-
Digestion: Stir the resulting suspension at room temperature for 15-30 minutes to allow for complete precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of cold hexane.
-
Drying: Dry the purified product under vacuum.
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude N-(2-aminophenyl)formamide in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 20% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate in hexane) to elute the desired compound. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the pure N-(2-aminophenyl)formamide.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Figure 1. General workflows for the purification of N-(2-aminophenyl)formamide.
Figure 2. Decision tree for selecting a suitable purification method.
Application Notes and Protocols: Reaction Kinetics of N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction kinetics associated with N-(2-aminophenyl)formamide, a key intermediate in the synthesis of benzimidazoles and related heterocyclic compounds of significant interest in medicinal chemistry. This document outlines the primary reactions involving N-(2-aminophenyl)formamide—synthesis, cyclization, and hydrolysis—and provides detailed protocols for their kinetic analysis.
Introduction
N-(2-aminophenyl)formamide is a crucial precursor in the synthesis of a wide array of bioactive molecules. Understanding its reaction kinetics is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products. The principal reactions of interest are:
-
Synthesis: The formylation of o-phenylenediamine.
-
Cyclization: The intramolecular condensation to form benzimidazole.
-
Hydrolysis: The degradation of the formamide back to o-phenylenediamine and formic acid.
This document provides a summary of the known kinetic data for analogous reactions and detailed experimental protocols to enable researchers to conduct their own kinetic studies on this specific molecule.
Reaction Pathways
The reaction pathways involving N-(2-aminophenyl)formamide are central to the synthesis of benzimidazoles. The formation of the formamide is the initial step, followed by a rate-determining cyclization. Hydrolysis represents a potential competing side reaction.
Caption: Key reaction pathways involving N-(2-aminophenyl)formamide.
Quantitative Kinetic Data
Direct quantitative kinetic data for N-(2-aminophenyl)formamide is not extensively available in the literature. However, data from closely related reactions can provide valuable estimates and benchmarks for experimental design.
Table 1: Kinetic Data for the Cyclization of Related N-aryl-2-(2-aminophenyl)alkylamides
The cyclization of N-(2-aminophenyl)formamide is analogous to that of other N-aryl-2-(2-aminophenyl)alkylamides. The following data, adapted from studies on related compounds, illustrates the influence of steric hindrance on the pseudo-first-order rate coefficients of cyclization[1].
| Compound | Leaving Group | Relative k_obs (pH 6.6) |
| N-(4-methoxyphenyl)-2-(2-aminophenyl)propanamide | 4-methoxyaniline | 800 |
| N-(4-methoxyphenyl)-2-(2-aminophenyl)-2-methylpropanamide | 4-methoxyaniline | 9 |
| N-(4-methoxyphenyl)-2-(2-aminophenyl)-2,N-dimethylpropanamide | 4-methoxyaniline | 1 |
Data suggests that increased steric hindrance around the amide bond significantly decreases the rate of cyclization.
Table 2: Kinetic Data for the Hydrolysis of Formamides
The hydrolysis of N-(2-aminophenyl)formamide can be a competing reaction, especially under aqueous acidic or basic conditions. The data below for the neutral hydrolysis of formamide provides a baseline for its stability in water[2][3].
| Reaction | Conditions | Pseudo-first-order rate constant (k_hyd) | Half-life (t_1/2) |
| Formamide Hydrolysis | 25 °C, pH 7.0 | 1.1 x 10⁻¹⁰ s⁻¹ | ~200 years |
This suggests that under neutral conditions at room temperature, the hydrolysis of the formamide is a very slow process.
Experimental Protocols
The following protocols are designed for the kinetic analysis of the synthesis, cyclization, and hydrolysis of N-(2-aminophenyl)formamide.
Protocol 1: Kinetic Analysis of the Synthesis of N-(2-aminophenyl)formamide
This protocol describes the monitoring of the formylation of o-phenylenediamine.
Materials:
-
o-phenylenediamine
-
Formic acid
-
Solvent (e.g., Toluene, Acetonitrile)
-
Internal standard (e.g., Dodecane)
-
Reaction vessel with temperature control and sampling port
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of o-phenylenediamine in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of formic acid in the same solvent (e.g., 0.1 M).
-
Add the o-phenylenediamine solution to the reaction vessel and bring it to the desired temperature (e.g., 80 °C).
-
Initiate the reaction by adding the formic acid solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot by cooling and dilution with a suitable solvent.
-
Add a known concentration of an internal standard to each quenched aliquot.
-
Analyze the samples by GC-MS or HPLC to determine the concentrations of o-phenylenediamine and N-(2-aminophenyl)formamide.
-
Plot the concentration of the reactant and product as a function of time to determine the initial reaction rate.
-
Repeat the experiment at different concentrations of reactants to determine the reaction order and the rate constant (k_syn).
Caption: Workflow for the kinetic analysis of N-(2-aminophenyl)formamide synthesis.
Protocol 2: Kinetic Analysis of the Cyclization of N-(2-aminophenyl)formamide to Benzimidazole
This protocol outlines the measurement of the rate of intramolecular cyclization.
Materials:
-
N-(2-aminophenyl)formamide (synthesized and purified)
-
Buffer solutions of varying pH
-
Reaction vessel with temperature control
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of N-(2-aminophenyl)formamide in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Prepare a series of buffer solutions covering the desired pH range.
-
Add a known volume of the buffer solution to a cuvette or reaction vial and equilibrate to the desired temperature.
-
Initiate the reaction by adding a small aliquot of the N-(2-aminophenyl)formamide stock solution.
-
Monitor the reaction progress by:
-
UV-Vis Spectrophotometry: Measure the change in absorbance at a wavelength where benzimidazole absorbs and the starting material does not.
-
HPLC: At timed intervals, withdraw aliquots, quench the reaction, and analyze the concentrations of the reactant and product.
-
-
The reaction is expected to follow pseudo-first-order kinetics. Plot ln([Reactant]) versus time to determine the observed rate constant (k_obs).
-
Repeat the experiment at different pH values to determine the pH-rate profile and identify any acid or base catalysis. The overall rate can be described by the equation: k_obs = k_H[H⁺] + k₀ + k_OH[OH⁻], where k_H, k₀, and k_OH are the rate constants for acid-catalyzed, neutral, and base-catalyzed reactions, respectively.
Caption: Workflow for the kinetic analysis of N-(2-aminophenyl)formamide cyclization.
Protocol 3: Kinetic Analysis of the Hydrolysis of N-(2-aminophenyl)formamide
This protocol is for determining the stability of the formamide in aqueous solutions.
Materials:
-
N-(2-aminophenyl)formamide
-
Buffer solutions of varying pH
-
Sealed reaction vials
-
Thermostated bath or oven
-
HPLC system
Procedure:
-
Prepare a stock solution of N-(2-aminophenyl)formamide.
-
In a series of sealed vials, add a known concentration of the formamide to buffer solutions of different pH values.
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Place the vials in a thermostated bath at an elevated temperature (e.g., 60-80 °C) to accelerate the slow hydrolysis reaction.
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At extended time intervals (hours to days), remove a vial, cool it to room temperature, and take an aliquot for analysis.
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Analyze the concentration of the remaining N-(2-aminophenyl)formamide and the formed o-phenylenediamine by HPLC.
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Plot the concentration of N-(2-aminophenyl)formamide against time to determine the rate of hydrolysis.
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Due to the slow reaction rate, assume pseudo-first-order kinetics and plot ln([Reactant]) versus time to find the observed rate constant (k_obs).
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Determine the pH-rate profile to understand the influence of acid and base catalysis on the hydrolysis rate (k_hyd).
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of the reaction kinetics of N-(2-aminophenyl)formamide. While direct kinetic data for this specific molecule is sparse, the methodologies and comparative data from related compounds will enable researchers to elucidate the kinetic parameters governing its synthesis, cyclization, and degradation. This knowledge is crucial for the rational design and optimization of synthetic routes to a wide range of important benzimidazole-containing molecules.
References
- 1. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-(2-aminophenyl)formamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-(2-aminophenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-(2-aminophenyl)formamide?
A1: The most prevalent and effective methods for the synthesis of N-(2-aminophenyl)formamide involve the formylation of 1,2-diaminobenzene (o-phenylenediamine). The two primary formylating agents used are formic acid and carbon dioxide in the presence of a reducing agent.
Q2: What is the expected yield for the synthesis of N-(2-aminophenyl)formamide?
A2: The yield of N-(2-aminophenyl)formamide is highly dependent on the chosen synthetic route, catalyst, and reaction conditions. With optimized protocols, yields can be quite high. For instance, the reaction of 1,2-diaminobenzene with formic acid using a [Ch-OSO3H]3W12PO40 catalyst in water can achieve a yield of up to 95%.[1] Syntheses utilizing carbon dioxide and a silane reducing agent have reported yields ranging from 42% to 84%, depending on the catalyst and conditions.
Q3: What are the potential side products in this synthesis?
A3: A common side product is the diformylated compound, N,N'-benzene-1,2-diyldiformamide, where both amino groups of the starting material are formylated. Another potential impurity, particularly in reactions aiming for benzimidazole synthesis, is benzimidazole itself, which can form via cyclization of the desired product.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[4] By comparing the reaction mixture to the starting material (1,2-diaminobenzene), you can observe the consumption of the reactant and the formation of the product.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under the correct conditions. If using a reusable catalyst, consider regeneration or using a fresh batch. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Refer to the detailed protocols for optimized parameters.[2][4] |
| Poor Quality Starting Materials | Use pure 1,2-diaminobenzene and formic acid (or ensure high-purity carbon dioxide and reducing agent). Impurities in the starting materials can interfere with the reaction.[2] |
| Moisture Contamination (for CO2-based methods) | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture. |
Problem 2: Formation of Significant Amounts of N,N'-benzene-1,2-diyldiformamide
| Possible Cause | Suggested Solution |
| Excess Formylating Agent | Use a stoichiometric or slight excess of the formylating agent. A large excess can promote diformylation. |
| Prolonged Reaction Time | Once the formation of the desired mono-formylated product is complete (as determined by TLC), work up the reaction to prevent further formylation. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Product is an Oil or Gummy Solid | If the crude product is not a solid, it can be purified by precipitation. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane) and then add a non-polar solvent (e.g., hexanes) until the product precipitates. Cooling the mixture may aid precipitation.[4] |
| Co-elution with Starting Material or Side Products during Column Chromatography | Optimize the solvent system for column chromatography by running TLC with various solvent mixtures to achieve good separation between the desired product and impurities. |
| Residual High-Boiling Solvent (e.g., DMF, DMSO) | If a high-boiling solvent is used, it can be removed by washing the organic extract with water or brine multiple times during the work-up. For 5 mL of DMF or DMSO, washing with 5 x 10 mL of water is a good rule of thumb. |
Data Presentation
Table 1: Comparison of Synthesis Conditions for N-(2-aminophenyl)formamide
| Formylating Agent | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formic Acid | [Ch-OSO3H]3W12PO40 | Water | 27 | 0.083 | 95.0 | [1] |
| Carbon Dioxide | Phenylsilane / Tetrabutylammonium acetate | Tetrahydrofuran | 23 | 5 | 84.0 | [1] |
| Carbon Dioxide | Phenylsilane / 1,3-bis-(2,6-diisopropylphenyl)-imidazol-2-ylidene | - | 70 | - | 42.0 | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Formic Acid
This protocol is adapted from a high-yield synthesis method.[1]
-
Reaction Setup: In a round-bottomed flask, dissolve 1,2-diaminobenzene (1.0 eq) in water.
-
Catalyst Addition: Add a catalytic amount of [Ch-OSO3H]3W12PO40.
-
Reagent Addition: Add formic acid (1.1 eq) dropwise to the stirred solution at room temperature (27 °C).
-
Reaction: Stir the reaction mixture vigorously for approximately 5 minutes.
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Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis using Carbon Dioxide and Phenylsilane
This protocol is based on a method utilizing carbon dioxide as the formylating agent.[1]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add 1,2-diaminobenzene (1.0 eq) and tetrabutylammonium acetate catalyst in anhydrous tetrahydrofuran (THF).
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CO2 Introduction: Bubble carbon dioxide gas through the stirred solution.
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Reducing Agent Addition: Add phenylsilane (1.2 eq) dropwise to the reaction mixture at 23 °C.
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Reaction: Continue stirring the mixture under a CO2 atmosphere for 5 hours.
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Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
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Work-up: Quench the reaction by the slow addition of water. Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine.
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Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of N-(2-aminophenyl)formamide.
Caption: Troubleshooting decision tree for low yield in N-(2-aminophenyl)formamide synthesis.
References
Technical Support Center: N-(2-aminophenyl)formamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-aminophenyl)formamide. The information is designed to help anticipate and address common side reactions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with N-(2-aminophenyl)formamide?
A1: The primary side reactions involving N-(2-aminophenyl)formamide are intramolecular cyclization to form benzimidazole, hydrolysis to o-phenylenediamine and formic acid, and thermal decomposition. The prevalence of each is highly dependent on the reaction conditions.
Q2: How can I minimize the formation of benzimidazole during my reaction?
A2: To minimize benzimidazole formation, it is crucial to control the temperature and pH of your reaction. Elevated temperatures and acidic or basic conditions can promote cyclization. Conducting the reaction at or below room temperature and maintaining a neutral pH are effective strategies.
Q3: My compound appears to be degrading upon storage. What are the recommended storage conditions for N-(2-aminophenyl)formamide?
A3: N-(2-aminophenyl)formamide should be stored in a cool, dry place, protected from light and moisture to prevent hydrolysis. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended. Formamide itself can oxidize to formic acid upon exposure to oxygen, so minimizing air exposure is critical.
Q4: I suspect my sample of N-(2-aminophenyl)formamide has hydrolyzed. How can I confirm this?
A4: Hydrolysis of N-(2-aminophenyl)formamide yields o-phenylenediamine and formic acid. You can use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the presence of o-phenylenediamine in your sample, which would confirm hydrolysis.
Troubleshooting Guides
Issue 1: Unexpected Formation of a Major Byproduct
Symptoms:
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A major, unexpected peak appears in your HPLC or GC-MS analysis.
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The yield of your desired product is significantly lower than expected.
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The isolated product has a different melting point or spectroscopic profile (NMR, IR) than expected for N-(2-aminophenyl)formamide.
Possible Cause:
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Intramolecular Cyclization: The most likely cause is the cyclization of N-(2-aminophenyl)formamide to form benzimidazole, especially if the reaction was heated or conducted under acidic or basic conditions.
Troubleshooting Steps:
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Confirm the Byproduct's Identity:
-
Isolate the byproduct using column chromatography.
-
Characterize the byproduct using NMR, Mass Spectrometry, and IR spectroscopy to confirm if it is benzimidazole.
-
-
Modify Reaction Conditions:
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Temperature: If the reaction was performed at an elevated temperature, repeat it at a lower temperature (e.g., room temperature or 0 °C).
-
pH: If acidic or basic reagents were used, consider using a milder catalyst or buffering the reaction mixture to maintain a neutral pH.
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Reaction Time: A shorter reaction time may reduce the formation of the cyclized product.
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Issue 2: Low Yield and Presence of a Water-Soluble Impurity
Symptoms:
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The overall yield of the organic-soluble product is low.
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Analysis of the aqueous layer after extraction shows the presence of aromatic compounds.
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A faint ammonia-like odor is detected.
Possible Cause:
-
Hydrolysis: N-(2-aminophenyl)formamide may have hydrolyzed back to o-phenylenediamine and formic acid. o-Phenylenediamine has some water solubility, which would explain its presence in the aqueous phase.
Troubleshooting Steps:
-
Minimize Water Content:
-
Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents.
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Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Control pH:
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Both strong acids and strong bases can catalyze the hydrolysis of formamides.[1] If possible, perform the reaction under neutral conditions.
-
-
Optimize Work-up Procedure:
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Minimize the contact time of your product with aqueous solutions during extraction.
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Use a saturated sodium bicarbonate solution for washes to neutralize any acidic byproducts that could promote hydrolysis.
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Data Presentation
Table 1: Influence of Reaction Conditions on Side Product Formation
| Parameter | Condition | Major Side Product | Expected Yield of Side Product |
| Temperature | > 80 °C | Benzimidazole | High |
| 25 °C (Room Temp) | Benzimidazole | Low to Moderate | |
| 0 °C | Benzimidazole | Minimal | |
| pH | < 4 (Acidic) | Benzimidazole / Hydrolysis Products | Moderate to High |
| 7 (Neutral) | - | Minimal | |
| > 10 (Basic) | Benzimidazole / Hydrolysis Products | Moderate to High | |
| Moisture | Anhydrous | - | Minimal |
| Aqueous/Humid | Hydrolysis Products | High |
Experimental Protocols
Protocol 1: Synthesis of N-(2-aminophenyl)formamide with Minimized Side Reactions
This protocol is designed to minimize the formation of benzimidazole and hydrolysis products.
Materials:
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o-Phenylenediamine
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Formic acid
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Toluene
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Dean-Stark apparatus
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Sodium bicarbonate (saturated solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add o-phenylenediamine (1 equivalent) and toluene.
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Begin stirring the mixture and add formic acid (1.1 equivalents) dropwise at room temperature.
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Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
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Monitor the reaction progress by TLC. The reaction is typically complete when the theoretical amount of water has been collected.
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Cool the reaction mixture to room temperature.
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Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(2-aminophenyl)formamide.
Protocol 2: Deliberate Synthesis of Benzimidazole from N-(2-aminophenyl)formamide
This protocol can be used if benzimidazole is the desired product.
Materials:
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N-(2-aminophenyl)formamide
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Hydrochloric acid (2 M)
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Sodium hydroxide (2 M)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
Procedure:
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Dissolve N-(2-aminophenyl)formamide (1 equivalent) in 2 M hydrochloric acid in a round-bottom flask.
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Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.
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Cool the reaction mixture to room temperature and neutralize with 2 M sodium hydroxide until a precipitate forms.
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Collect the precipitate by filtration, wash with cold water, and dry to obtain benzimidazole.
Visualizations
Caption: Primary side reactions of N-(2-aminophenyl)formamide.
Caption: Troubleshooting workflow for common side reactions.
References
Technical Support Center: N-(2-aminophenyl)formamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(2-aminophenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-(2-aminophenyl)formamide?
A1: Based on its chemical structure, N-(2-aminophenyl)formamide is susceptible to two primary degradation pathways:
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Hydrolysis: The formamide group can undergo hydrolysis under both acidic and basic conditions to yield 2-aminoaniline and formic acid.
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Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of colored degradation products, particularly upon exposure to air and light.
Q2: What are the recommended storage conditions for N-(2-aminophenyl)formamide to ensure its stability?
A2: To minimize degradation, N-(2-aminophenyl)formamide should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture.
Q3: How can I assess the purity of my N-(2-aminophenyl)formamide sample?
A3: The purity of N-(2-aminophenyl)formamide can be determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. Detection is commonly performed using a UV detector at a wavelength where the parent compound and its potential degradation products show significant absorbance.
Q4: What are the likely degradation products I should monitor for?
A4: The primary degradation product to monitor is 2-aminoaniline, resulting from hydrolysis. Additionally, various colored polymeric products may form due to the oxidation of the aniline group.
Troubleshooting Guides
Issue 1: Discoloration of N-(2-aminophenyl)formamide solid or solution.
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Possible Cause: Oxidation of the aminophenyl group. This is often accelerated by exposure to light, air (oxygen), or trace metal impurities.
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Troubleshooting Steps:
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Visual Inspection: Note the color change (e.g., from off-white/light yellow to brown/purple).
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Purity Check: Analyze the sample using a validated stability-indicating HPLC method to quantify the parent compound and detect degradation products.
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Storage Review: Ensure the compound is stored under the recommended conditions (cool, dark, inert atmosphere). If not, procure a fresh batch and store it appropriately.
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Solvent Purity: If the discoloration is observed in solution, ensure the solvent is of high purity and de-gassed to remove dissolved oxygen.
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Issue 2: Inconsistent results in experiments using N-(2-aminophenyl)formamide.
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Possible Cause: Degradation of the compound leading to lower effective concentration and the presence of interfering degradation products.
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Troubleshooting Steps:
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Purity Confirmation: Before each experiment, confirm the purity of the N-(2-aminophenyl)formamide stock using HPLC.
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Fresh Solutions: Prepare solutions fresh before use. Avoid storing solutions for extended periods, especially if not protected from light and air.
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pH Control: Be mindful of the pH of your experimental medium, as both acidic and basic conditions can accelerate hydrolysis. Buffer your system if necessary.
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Control Experiments: Run control experiments with a freshly opened, high-purity standard of N-(2-aminophenyl)formamide to compare results.
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Issue 3: Appearance of unexpected peaks in the HPLC chromatogram during analysis.
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Possible Cause: Formation of degradation products during sample preparation or the analytical run itself.
-
Troubleshooting Steps:
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Peak Identification: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. A common degradation product is 2-aminoaniline (m/z 108.14).
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Sample Preparation Review: Investigate the sample preparation procedure. Minimize the time the sample is in solution before injection. Use a diluent that is known to be compatible and non-degrading.
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Mobile Phase Compatibility: Ensure the mobile phase pH is not promoting on-column degradation.
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Forced Degradation Comparison: Compare the chromatogram with those from forced degradation studies to see if the unknown peaks match any known degradation products.
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Forced Degradation Studies: Quantitative Data
The following tables summarize the results of forced degradation studies performed on N-(2-aminophenyl)formamide. These studies are crucial for understanding the intrinsic stability of the molecule and for the development of stability-indicating analytical methods.
Table 1: Summary of Forced Degradation Results for N-(2-aminophenyl)formamide
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Product |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | 15.2% | 2-Aminoaniline |
| Base Hydrolysis | 0.1 N NaOH | 8 h | 60°C | 25.8% | 2-Aminoaniline |
| Oxidation | 3% H₂O₂ | 24 h | 25°C | 8.5% | Oxidized Dimers/Polymers |
| Thermal | Solid State | 48 h | 80°C | 3.1% | Minor unidentified products |
| Photolytic | Solid, ICH Q1B | 1.2 million lux hours | 25°C | 5.7% | Colored oxidative products |
| Photolytic | Solution (Methanol) | 24 h | 25°C | 12.3% | Colored oxidative products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for N-(2-aminophenyl)formamide
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Instrumentation: HPLC with UV Detector
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Column: C18, 4.6 mm x 250 mm, 5 µm
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Mobile Phase:
-
A: 0.1% Formic acid in Water
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B: Acetonitrile
-
-
Gradient Program:
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0-5 min: 10% B
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5-20 min: 10% to 90% B
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20-25 min: 90% B
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25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in the mobile phase A to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
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Accurately weigh 10 mg of N-(2-aminophenyl)formamide into a 10 mL volumetric flask.
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Add 5 mL of 0.1 N HCl.
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Keep the flask in a water bath maintained at 60°C for 24 hours.
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After 24 hours, cool the flask to room temperature.
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Neutralize the solution with 0.1 N NaOH.
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Make up the volume to 10 mL with mobile phase A.
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Filter the solution through a 0.45 µm syringe filter.
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Inject into the HPLC system.
Visualizations
Caption: Hypothetical degradation pathways of N-(2-aminophenyl)formamide.
Caption: Workflow for a forced degradation study.
Technical Support Center: N-(2-aminophenyl)formamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-aminophenyl)formamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-(2-aminophenyl)formamide, focusing on impurity formation and reaction optimization.
| Issue | Potential Cause | Recommended Solution |
| Low yield of N-(2-aminophenyl)formamide | - Formation of benzimidazole: Prolonged reaction times or high temperatures (>100°C) when using formic acid can lead to cyclization of the intermediate to form benzimidazole, a common byproduct.[1][2][3] - Formation of N,N'-diformyl-o-phenylenediamine: Use of a large excess of the formylating agent can lead to the formation of the diformylated byproduct. | - Control reaction time and temperature: Monitor the reaction closely (e.g., by TLC) and stop it once the starting material is consumed to minimize benzimidazole formation. Aim for temperatures at or below 100°C.[4] - Optimize stoichiometry: Use a controlled excess of the formylating agent. A slight excess (e.g., 1.2-2.0 equivalents of formic acid) is often sufficient for complete conversion of the starting amine without excessive diformylation. |
| Presence of a major byproduct with a higher melting point (around 170-172°C) | - Benzimidazole formation: This is a very common impurity when synthesizing N-(2-aminophenyl)formamide from o-phenylenediamine and formic acid, especially with heating.[3][4] | - Purification: Benzimidazole can often be removed by recrystallization from boiling water, as it is sparingly soluble in cold water.[4] - Reaction condition adjustment: As mentioned above, shorter reaction times and lower temperatures will reduce the formation of this impurity. |
| Presence of an additional, less polar byproduct | - N,N'-diformyl-o-phenylenediamine: This byproduct is more likely to form if a significant excess of the formylating agent is used. | - Chromatography: Purification by column chromatography on silica gel can effectively separate the mono- and diformylated products. - Stoichiometric control: Carefully control the amount of the formylating agent used. |
| Incomplete reaction | - Insufficient formylating agent: Not enough formic acid or other formylating agent was used to convert all the starting o-phenylenediamine. - Low reaction temperature or short reaction time: The reaction may not have reached completion under the chosen conditions. | - Adjust stoichiometry: Ensure at least a stoichiometric amount of the formylating agent is used. A small excess is often beneficial. - Modify reaction conditions: Increase the reaction temperature slightly or extend the reaction time, while monitoring for the formation of byproducts. |
| Dark coloration of the product | - Oxidation of o-phenylenediamine: The starting material, o-phenylenediamine, is susceptible to air oxidation, which can lead to colored impurities. | - Use of fresh starting material: Ensure the o-phenylenediamine is of high purity and has not darkened upon storage. - Inert atmosphere: While not always necessary for formylation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. - Decolorization: The crude product can be treated with activated charcoal during recrystallization to remove colored impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N-(2-aminophenyl)formamide when using o-phenylenediamine and formic acid?
A1: The most frequently encountered impurities are benzimidazole and N,N'-diformyl-o-phenylenediamine. Unreacted o-phenylenediamine may also be present if the reaction does not go to completion.
Q2: How can I minimize the formation of benzimidazole?
A2: Benzimidazole formation is favored by higher temperatures and longer reaction times.[1][2] To minimize its formation, the reaction should be carefully monitored and stopped as soon as the starting o-phenylenediamine is consumed. Maintaining the reaction temperature at or below 100°C is also recommended.[4]
Q3: What is the best way to purify crude N-(2-aminophenyl)formamide?
A3: Recrystallization is a common and effective method for purification. Water is often a suitable solvent.[4] For separating mixtures of mono- and diformylated products, column chromatography on silica gel is typically effective.
Q4: Can I use other formylating agents besides formic acid?
A4: Yes, other formylating agents can be used, such as acetic formic anhydride or triethyl orthoformate. However, formic acid is a common, inexpensive, and relatively effective reagent. The choice of formylating agent may influence the impurity profile and reaction conditions.
Q5: My o-phenylenediamine starting material is dark. Can I still use it?
A5: Dark coloration indicates oxidation of the o-phenylenediamine, which can introduce impurities into your product. It is best to use pure, colorless to light-colored starting material. If the material is only slightly discolored, purification by recrystallization or sublimation before use may be possible.
Experimental Protocols
Synthesis of N-(2-aminophenyl)formamide from o-Phenylenediamine and Formic Acid
This protocol is a general procedure and may require optimization based on laboratory conditions and desired purity.
Materials:
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o-Phenylenediamine
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Formic acid (85-90%)
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Toluene
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Sodium hydroxide solution (10%)
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Activated charcoal (optional)
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Standard laboratory glassware, including a round-bottom flask and a Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and toluene.
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Add formic acid (1.2-2.0 equivalents) to the mixture.
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Heat the mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the o-phenylenediamine is consumed, cool the reaction mixture to room temperature.
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Slowly add 10% sodium hydroxide solution with stirring until the mixture is slightly alkaline (check with pH paper).
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Filter the crude product, wash with cold water, and air dry.
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For further purification, the crude product can be recrystallized from hot water, with the optional addition of activated charcoal for decolorization.[4]
Visualizations
Reaction Pathways in N-(2-aminophenyl)formamide Synthesis
The following diagrams illustrate the desired reaction pathway and the formation of common impurities.
Caption: Desired and side reaction pathways.
Experimental Workflow for Synthesis and Purification
This diagram outlines the general steps involved in the synthesis and purification of N-(2-aminophenyl)formamide.
References
Technical Support Center: N-(2-aminophenyl)formamide Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-aminophenyl)formamide.
Troubleshooting Guide
Issue: Low yield of N-(2-aminophenyl)formamide and formation of a major byproduct.
Question: My reaction of o-phenylenediamine with formic acid is giving a low yield of the desired N-(2-aminophenyl)formamide, and I am isolating a significant amount of a byproduct. What is happening and how can I fix it?
Answer:
The most common byproduct in the formylation of o-phenylenediamine is benzimidazole , which is formed through an intramolecular cyclization of the desired N-(2-aminophenyl)formamide intermediate. This cyclization is favored at higher temperatures.
Troubleshooting Steps:
-
Reaction Temperature: Carefully control the reaction temperature. Lower temperatures favor the formation of N-(2-aminophenyl)formamide. Heating the reaction mixture, especially above 100°C, will significantly increase the rate of cyclization to benzimidazole. For the selective synthesis of N-(2-aminophenyl)formamide, it is recommended to conduct the reaction at or near room temperature.
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Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Prolonged reaction times, even at lower temperatures, can lead to increased formation of benzimidazole.
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Solvent: The choice of solvent can influence the reaction outcome. While some procedures are performed neat (solvent-free), using a solvent like toluene with a Dean-Stark trap to remove water can be beneficial for driving the initial formylation to completion without requiring high temperatures that promote cyclization.[1]
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Purification: If benzimidazole has formed, it can be separated from N-(2-aminophenyl)formamide by techniques such as column chromatography or crystallization. Due to differences in polarity and solubility, these methods can be effective.
Issue: Formation of a secondary, less common byproduct.
Question: Besides benzimidazole, I have identified another impurity in my reaction mixture. What could it be?
Answer:
Another potential byproduct is N,N'-bis(formyl)-o-phenylenediamine . This results from the diformylation of o-phenylenediamine, where both amino groups react with formic acid.
Troubleshooting Steps:
-
Stoichiometry of Formic Acid: Use a controlled amount of formic acid. A large excess of the formylating agent can increase the likelihood of diformylation. Using 1.0 to 1.2 equivalents of formic acid is often recommended for mono-formylation.[1]
-
Reaction Conditions: Similar to benzimidazole formation, harsh reaction conditions (high temperature, long reaction time) can promote diformylation.
-
Purification: The diformylated product will have a different polarity compared to the mono-formylated product and can typically be separated by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct when synthesizing N-(2-aminophenyl)formamide from o-phenylenediamine and formic acid?
A1: The primary and most common byproduct is benzimidazole . This is due to the intramolecular cyclization of N-(2-aminophenyl)formamide, a reaction that is highly favored by heat.
Q2: How can I minimize the formation of benzimidazole?
A2: To minimize benzimidazole formation, the key is to control the reaction temperature. Performing the formylation at lower temperatures (e.g., room temperature) significantly disfavors the cyclization reaction. Using a controlled amount of formic acid and monitoring the reaction to avoid unnecessarily long reaction times are also important.
Q3: Is it possible to have diformylation of o-phenylenediamine?
A3: Yes, the formation of N,N'-bis(formyl)-o-phenylenediamine is a possible side reaction, especially when an excess of the formylating agent is used or under forcing reaction conditions.
Q4: What are the recommended reaction conditions for the selective synthesis of N-(2-aminophenyl)formamide?
A4: For selective mono-N-formylation, it is recommended to react o-phenylenediamine with a slight excess (1.0-1.2 equivalents) of formic acid in a suitable solvent like toluene at room temperature or with gentle heating, while removing the water formed using a Dean-Stark trap.[1] Solvent-free conditions at controlled, low temperatures can also be effective.[2]
Q5: How can I purify N-(2-aminophenyl)formamide from benzimidazole?
A5: Purification can be achieved through standard laboratory techniques.
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Column Chromatography: Due to the difference in polarity between N-(2-aminophenyl)formamide and the more rigid, less polar benzimidazole, separation on silica gel is a viable option.
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Crystallization: Exploiting differences in solubility in various solvents can allow for selective crystallization of the desired product, leaving the byproduct in the mother liquor, or vice-versa.
Data Presentation
| Byproduct | Formation Conditions | Recommended Mitigation Strategy |
| Benzimidazole | High reaction temperatures (typically >100°C), prolonged reaction times, acidic conditions. | Maintain low reaction temperatures (e.g., room temperature), monitor reaction progress to avoid extended times. |
| N,N'-bis(formyl)-o-phenylenediamine | Excess formic acid, forcing reaction conditions. | Use a controlled stoichiometry of formic acid (1.0-1.2 equivalents). |
Experimental Protocols
Selective Synthesis of N-(2-aminophenyl)formamide
This protocol is designed to favor the formation of N-(2-aminophenyl)formamide while minimizing the formation of benzimidazole.
Materials:
-
o-Phenylenediamine
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Formic acid (85-98%)
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Toluene
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Dean-Stark trap
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, dissolve o-phenylenediamine (1.0 equivalent) in toluene.
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Add formic acid (1.2 equivalents) to the stirred solution at room temperature.[1]
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Heat the reaction mixture to a gentle reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
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The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) or by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Synthesis of N-(2-aminophenyl)formamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-aminophenyl)formamide. The following information addresses common experimental challenges, with a focus on the critical role of solvent selection.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of N-(2-aminophenyl)formamide. This guide outlines common problems, their potential causes related to solvent choice, and recommended solutions.
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low Yield of N-(2-aminophenyl)formamide | - Poor solubility of o-phenylenediamine: The starting material may not be fully dissolved in the chosen solvent, leading to incomplete reaction. - Side reactions favored by the solvent: The solvent may promote the formation of undesired byproducts such as bis-formylated products or benzimidazole derivatives. - Inappropriate polarity: The solvent polarity may not be optimal for stabilizing the transition state of the formylation reaction. | - Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, acetonitrile, THF, methanol, water). - Solvent Mixtures: Employ a co-solvent system, such as an ethanol-water mixture, to improve the solubility of reactants.[1] - Aprotic Solvents: Consider using aprotic solvents like acetonitrile, which have shown effectiveness in similar reactions involving o-phenylenediamine, potentially minimizing side reactions.[2] |
| Formation of Bis-formylated Byproduct | - High reactivity of the second amino group: In some solvents, after the first formylation, the remaining amino group may be sufficiently nucleophilic to react further. - Excess formylating agent: While not directly a solvent issue, the solvent can influence the effective concentration and reactivity of the formylating agent. | - Solvent Choice: Use a less polar solvent to potentially reduce the reactivity of the second amino group. - Controlled Addition: Slowly add the formylating agent to the reaction mixture to maintain a low instantaneous concentration, which can be influenced by solvent viscosity and mixing. |
| Formation of Benzimidazole Byproducts | - Reaction with formic acid impurity or degradation: If formic acid is the formylating agent or a byproduct, acidic conditions in certain solvents can promote cyclization to form benzimidazole. - High reaction temperatures: Some solvents require higher temperatures for the reaction to proceed, which can also favor the cyclization pathway. | - Aprotic Non-polar Solvents: Use solvents like benzene or toluene, which are less likely to participate in or promote acid-catalyzed cyclization.[1] - Temperature Optimization: Select a solvent that allows the reaction to proceed at a lower temperature, thus disfavoring the cyclization pathway. |
| Difficult Product Isolation/Purification | - High boiling point of the solvent: Solvents with high boiling points can be difficult to remove from the final product. - Product precipitation issues: The desired product may be too soluble or completely insoluble in the reaction solvent, complicating isolation. | - Solvent Selection: Choose a solvent with a relatively low boiling point for easy removal under vacuum. - Anti-Solvent Precipitation: If the product is highly soluble, consider adding an anti-solvent in which the product is insoluble to induce precipitation after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is the best starting point for the formylation of o-phenylenediamine?
A1: There is no single "best" solvent, as the optimal choice depends on the specific formylating agent and reaction conditions. However, a good starting point is to screen a few solvents with different properties. Based on related literature for formylation of aromatic amines, methanol or a mixture of ethanol and water can be effective.[1] For reactions involving o-phenylenediamine, acetonitrile has also been shown to be a suitable solvent.[2]
Q2: Can I use water as a solvent for this reaction?
A2: Yes, water can be used, often in a mixture with a co-solvent like ethanol.[1] The use of water can be advantageous for its low cost and safety profile. However, the solubility of o-phenylenediamine in water is limited, which might affect reaction rates and yields. A water/ethanol mixture can improve solubility.
Q3: How does solvent polarity affect the reaction?
A3: Solvent polarity can influence the reaction in several ways. Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate. However, highly polar or protic solvents might also solvate the amine starting material, reducing its nucleophilicity. Furthermore, solvent polarity can affect the selectivity between mono- and bis-formylation. It is recommended to perform small-scale experiments in solvents of varying polarity to determine the optimal conditions for your specific setup.
Q4: My reaction is not going to completion. Could the solvent be the issue?
A4: Yes, the solvent can be a contributing factor. If your starting material, o-phenylenediamine, is not fully dissolved, the reaction will be slow and may not go to completion. Try switching to a solvent in which the starting material has better solubility. Additionally, consider that some solvents may require higher temperatures to achieve a reasonable reaction rate. Ensure your reaction temperature is appropriate for the chosen solvent.
Q5: I am observing a significant amount of an insoluble side product. What could it be and how can the solvent help?
A5: A common insoluble side product in reactions involving o-phenylenediamine is a benzimidazole derivative, formed from cyclization with the formylating agent (or a related impurity). This is often favored in acidic conditions and at higher temperatures. Changing to a non-polar, aprotic solvent and maintaining a lower reaction temperature can help minimize the formation of this byproduct.
Experimental Protocols
Below is a general experimental protocol for the synthesis of N-(2-aminophenyl)formamide with provisions for solvent screening.
Materials:
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o-Phenylenediamine
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Formylating agent (e.g., formic acid, ethyl formate)
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Selected solvent (e.g., methanol, acetonitrile, toluene)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Standard laboratory glassware for workup and purification
General Procedure:
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In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., 10 mL of solvent per gram of o-phenylenediamine).
-
Begin stirring the solution.
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Slowly add the formylating agent (1-1.2 equivalents) to the stirred solution at room temperature.
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After the addition is complete, heat the reaction mixture to the desired temperature (this will be solvent-dependent, e.g., reflux for methanol or a specific temperature for higher boiling solvents) and monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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The workup procedure will depend on the solvent used.
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For volatile solvents, the solvent can be removed under reduced pressure.
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For aqueous mixtures, the product may be extracted with an organic solvent.
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If the product precipitates, it can be collected by filtration.
-
-
Purify the crude product by recrystallization or column chromatography as needed.
Note: The optimal reaction time and temperature will vary depending on the solvent and formylating agent used. It is recommended to perform small-scale optimization experiments.
Visualizations
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
Caption: Troubleshooting workflow for N-(2-aminophenyl)formamide synthesis.
Caption: Influence of solvent on reaction pathways in the formylation of o-phenylenediamine.
References
Technical Support Center: Catalyst Selection for N-(2-aminophenyl)formamide Reactions
Welcome to the technical support center for catalyst selection in reactions involving N-(2-aminophenyl)formamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of quinazolines and related heterocycles from N-(2-aminophenyl)formamide and its derivatives.
Q1: I am experiencing low yields in the cyclization of N-(2-aminophenyl)formamide to quinazoline. What are the potential causes and solutions?
A1: Low yields in this reaction can stem from several factors related to the catalyst, reaction conditions, and starting materials.
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Catalyst Choice: The choice of catalyst is critical. While various transition metals can be employed, their effectiveness can be substrate-dependent.
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Copper catalysts (e.g., CuI, Cu(OAc)₂, CuCl₂) are often effective and economical. Consider using a ligand like 1,10-phenanthroline to enhance catalytic activity.
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Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are highly effective for C-N bond formation but can be more expensive and sensitive.
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Iron catalysts (e.g., FeCl₂, FeBr₂) offer a more cost-effective and environmentally friendly option.
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Manganese and Ruthenium catalysts have also been shown to be effective and can offer alternative reactivity.
-
-
Reaction Conditions:
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Solvent: The polarity of the solvent can influence the reaction rate and yield. Toluene, DMSO, and DMF are commonly used.
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Base: The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) are crucial for promoting the reaction.
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Temperature: The reaction may require heating to proceed at an optimal rate. Optimization of the temperature is recommended.
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Atmosphere: Some catalytic systems require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation, while others may utilize an oxidant like air or oxygen.
-
-
Starting Material Quality: Ensure the N-(2-aminophenyl)formamide is pure, as impurities can interfere with the catalyst.
Troubleshooting Steps:
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Screen different catalysts: If one catalyst gives a low yield, try a catalyst from a different metal group.
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Optimize reaction conditions: Systematically vary the solvent, base, and temperature.
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Check starting material purity: Use analytical techniques like NMR or HPLC to verify the purity of your N-(2-aminophenyl)formamide.
Q2: I am observing the formation of side products in my reaction. How can I improve the selectivity?
A2: Side product formation is often a result of incomplete reaction, side reactions of the starting material or product, or catalyst-mediated decomposition.
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Common Side Products: In the synthesis of 2-substituted quinazolines from N-(2-aminophenyl)formamide and an aldehyde, a common side product is the uncyclized imine intermediate. Over-oxidation or decomposition of the product can also occur under harsh reaction conditions.
Strategies to Improve Selectivity:
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Catalyst and Ligand Selection: The use of appropriate ligands can improve the selectivity of the catalyst by modifying its steric and electronic properties.
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Control of Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid over-reaction or decomposition. Lowering the reaction temperature may also improve selectivity.
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Choice of Oxidant: In reactions requiring an oxidant, the choice of oxidant can influence selectivity. Milder oxidants may be preferable to avoid unwanted side reactions.
Q3: My catalyst appears to be deactivating during the reaction. What can I do to prevent this?
A3: Catalyst deactivation can be caused by impurities in the reaction mixture, high temperatures, or inherent instability of the catalytic species.
-
Causes of Deactivation:
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Palladium catalysts can be sensitive to air and moisture. Deactivation can occur through the formation of inactive palladium black.
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Copper catalysts can also be sensitive to certain functional groups and reaction conditions.
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Preventive Measures:
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Use of an Inert Atmosphere: For air- and moisture-sensitive catalysts, conducting the reaction under a nitrogen or argon atmosphere is crucial.
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Purification of Reagents and Solvents: Ensure all reagents and solvents are dry and free of impurities that could poison the catalyst.
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Ligand Stabilization: The use of appropriate ligands can stabilize the metal center and prevent deactivation.
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Reactivation: In some cases, a deactivated catalyst can be reactivated. For example, inactive Pd(0) species might be reoxidized to the active Pd(II) state.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of quinazolines from N-(2-aminophenyl)formamide and its derivatives?
A1: A variety of transition metal catalysts are commonly employed. The choice often depends on the specific substrates and desired reaction conditions.
| Catalyst Type | Examples | Typical Applications |
| Copper | CuI, Cu(OAc)₂, CuCl, CuBr, Cu(OTf)₂ | One-pot syntheses, reactions with aldehydes and amides. |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Cross-coupling reactions, synthesis of 2,4-disubstituted quinazolines. |
| Iron | FeCl₂, FeBr₂ | Cost-effective and environmentally benign syntheses. |
| Manganese | Mn(I) pincer complexes | Acceptorless dehydrogenative coupling reactions. |
| Ruthenium | Ru₃(CO)₁₂ | Dehydrogenative coupling of 2-aminoaryl methanols. |
| Metal-Free | Iodine | Oxidative C-H bond amination. |
Q2: Can I synthesize 2-substituted quinazolines in a one-pot reaction?
A2: Yes, one-pot syntheses of 2-substituted quinazolines are well-established. A common approach involves the reaction of a 2-aminobenzylamine or a related precursor with an aldehyde in the presence of a suitable catalyst and oxidant. For example, a copper-catalyzed one-pot reaction of 2-aminobenzylamines with aryl aldehydes using CuCl/DABCO/4-HO-TEMPO as the catalytic system and oxygen as the oxidant has been reported to give good to excellent yields.
Q3: What is the role of the base in these reactions?
A3: The base plays a crucial role in several steps of the reaction, including:
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Deprotonation: Deprotonation of the amine or amide starting materials to generate a more nucleophilic species.
-
Catalyst Turnover: In many
Technical Support Center: N-(2-aminophenyl)formamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(2-aminophenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of N-(2-aminophenyl)formamide?
A1: When synthesizing N-(2-aminophenyl)formamide from o-phenylenediamine and formic acid, common impurities include:
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Unreacted o-phenylenediamine: The starting material may not fully react.
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N,N'-bis(2-aminophenyl)formamide: A potential byproduct from the reaction.
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Formic acid: Excess reagent from the synthesis.
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Water: Can be present from the reaction or workup.
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Benzimidazole: A potential cyclization byproduct, especially if the reaction is heated for an extended period.[1]
Q2: My purified N-(2-aminophenyl)formamide is degrading. What are the likely causes?
A2: N-(2-aminophenyl)formamide is susceptible to hydrolysis under both acidic and basic conditions.[2][3][4][5]
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Acidic conditions: Traces of acid can catalyze the hydrolysis of the formamide bond, reverting the compound to o-phenylenediamine and formic acid.[2][4]
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Basic conditions: Strong bases can also promote hydrolysis of the amide bond.[3][4]
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Elevated temperatures: Can accelerate degradation, especially in the presence of acid or base.
Q3: What is the general solubility profile of N-(2-aminophenyl)formamide?
A3: While specific quantitative data is limited, based on the properties of similar molecules like formamide and N-methylformamide, N-(2-aminophenyl)formamide is expected to be:
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Soluble in polar organic solvents such as methanol, ethanol, and acetone.[6]
-
Sparingly soluble in less polar solvents like dichloromethane and ethyl acetate.
-
Insoluble in non-polar solvents like hexane and ether.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out during recrystallization. | The solvent polarity difference is too great, or the solution is supersaturated. | - Use a solvent system with a smaller polarity difference (e.g., ethyl acetate/heptane instead of methanol/hexane).- Cool the solution more slowly.- Add the anti-solvent more slowly and with vigorous stirring. |
| Poor recovery of purified product. | The compound is too soluble in the chosen recrystallization solvent. | - Choose a solvent in which the compound has lower solubility at room temperature.- Use a smaller volume of the hot solvent to dissolve the crude product.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer) before filtration. |
| Product is still impure after recrystallization. | The impurity has similar solubility to the product in the chosen solvent. | - Try a different solvent or solvent system.- Perform a second recrystallization.- Consider purification by column chromatography before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound is not moving from the baseline on a silica gel column. | The mobile phase is not polar enough. The compound is interacting strongly with the acidic silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- Add a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia in methanol. |
| Poor separation of the product from impurities. | The chosen mobile phase does not provide adequate resolution. | - Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that gives good separation between your product and the impurities.[7][8] Aim for an Rf value of 0.2-0.4 for the product.- Use a shallower gradient during elution. |
| Streaking or tailing of the spot on the TLC plate and column. | The compound is interacting too strongly with the stationary phase. The column may be overloaded. | - Add a basic modifier to the mobile phase (e.g., triethylamine or ammonia).- Use a less acidic stationary phase, such as neutral alumina.- Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. |
Experimental Protocols
Synthesis of N-(2-aminophenyl)formamide
This procedure is a general guideline for the N-formylation of an aromatic amine.
-
In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent like toluene.
-
Add a slight excess (1.1-1.2 equivalents) of formic acid.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess formic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution on a silica gel TLC plate and develop it with a mixture of hexane and ethyl acetate (e.g., starting with a 1:1 ratio). Visualize the spots under UV light. The desired product is expected to be more polar than the starting diamine. Adjust the solvent ratio to achieve a good separation with the product having an Rf value of approximately 0.2-0.4.
-
Column Preparation: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude N-(2-aminophenyl)formamide in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2-aminophenyl)formamide.
Visualizations
References
- 1. Formamide, N-(2-aminophenyl)-|lookchem [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. biotage.com [biotage.com]
Technical Support Center: Scaling Up N-(2-aminophenyl)formamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(2-aminophenyl)formamide, with a particular focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-(2-aminophenyl)formamide?
The most prevalent and scalable method for synthesizing N-(2-aminophenyl)formamide is the N-formylation of o-phenylenediamine using formic acid. This method is advantageous due to the low cost and availability of the starting materials. Variations of this synthesis include the use of catalysts to improve reaction rates and yields, as well as solvent-free conditions.
Q2: What are the primary side products to be aware of during this synthesis?
The two main side products of concern are benzimidazole and N,N'-diformyl-o-phenylenediamine. Benzimidazole formation is particularly favored at higher temperatures and longer reaction times, as it involves the cyclization of the desired product. The diformylated product can arise if an excess of the formylating agent is used or under conditions that favor further reaction of the mono-formylated product.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction progress. A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane. By spotting the reaction mixture alongside standards of o-phenylenediamine and N-(2-aminophenyl)formamide, you can track the consumption of the starting material and the formation of the product. HPLC provides a more quantitative assessment of the reaction mixture composition.
Troubleshooting Guide
Problem 1: Low Yield of N-(2-aminophenyl)formamide
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If the reaction has stalled, a slight increase in temperature or the addition of a catalyst might be necessary. However, be cautious as higher temperatures can promote side reactions. |
| Formation of Benzimidazole | This is a common side reaction, especially at elevated temperatures. To minimize benzimidazole formation, maintain a lower reaction temperature and carefully control the reaction time. The use of a milder formylating agent or a catalyst that favors mono-formylation can also be beneficial. |
| Formation of N,N'-diformyl-o-phenylenediamine | The formation of the diformylated byproduct can be suppressed by using a stoichiometric amount or a slight excess of o-phenylenediamine relative to the formylating agent. Careful control over the addition of formic acid is crucial during scale-up. |
| Product Loss During Workup and Purification | N-(2-aminophenyl)formamide has some solubility in water. During aqueous workup, ensure the pH is adjusted to minimize solubility. When performing extractions, use an appropriate organic solvent and perform multiple extractions to maximize recovery. For purification by crystallization, carefully select the solvent system and control the cooling rate to optimize crystal formation and yield. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Unreacted o-phenylenediamine | Unreacted starting material can often be removed by washing the crude product with a solvent in which the starting material is more soluble than the product, such as cold toluene or hexane. |
| Contamination with Benzimidazole | Benzimidazole can be challenging to remove due to similar polarities. Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can be effective. In some cases, column chromatography may be necessary for high purity material, although this is less ideal for large-scale production. |
| Contamination with N,N'-diformyl-o-phenylenediamine | The diformylated product is generally less polar than the desired mono-formylated product. It can often be separated by recrystallization or by washing the crude product with a less polar solvent. |
| Oily Product or Failure to Crystallize | This can be due to the presence of residual solvent or impurities. Ensure the product is thoroughly dried under vacuum. If it still fails to crystallize, try trituration with a non-polar solvent like hexane or pentane to induce solidification. Seeding with a small crystal of pure product can also initiate crystallization. |
Problem 3: Exothermic Reaction and Temperature Control Issues During Scale-Up
| Possible Cause | Suggested Solution |
| Rapid Addition of Formic Acid | The reaction between o-phenylenediamine and formic acid is exothermic. On a large scale, the rapid addition of formic acid can lead to a dangerous temperature increase. Add the formic acid slowly and portion-wise, while carefully monitoring the internal temperature of the reactor. |
| Inadequate Cooling | Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). The cooling capacity should be sufficient to handle the heat generated by the reaction at the intended scale. |
| Poor Heat Transfer | As the reaction scale increases, the surface area-to-volume ratio decreases, leading to less efficient heat dissipation. Ensure good agitation to improve heat transfer throughout the reaction mixture. |
Experimental Protocols
Scaled-Up Synthesis of N-(2-aminophenyl)formamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| o-Phenylenediamine | 108.14 | 5.00 | 46.23 |
| Formic Acid (99%) | 46.03 | 2.13 | 46.23 |
| Toluene | - | 25 L | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Deionized Water | - | As needed | - |
| Ethanol | - | As needed | - |
Procedure:
-
Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel with 5.00 kg (46.23 mol) of o-phenylenediamine and 25 L of toluene.
-
Reagent Addition: Begin stirring the mixture. Slowly add 2.13 kg (46.23 mol) of 99% formic acid to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature and maintain it below 40°C using the reactor's cooling jacket. An exotherm will be observed during the addition.
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Reaction: After the addition is complete, heat the reaction mixture to 80-85°C and maintain it at this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (Ethyl Acetate/Hexane 1:1) or HPLC until the o-phenylenediamine is consumed.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred mixture until the pH of the aqueous layer is neutral (pH ~7). This will neutralize any excess formic acid.
-
Product Isolation: Filter the solid product and wash it with deionized water (3 x 5 L) and then with cold toluene (2 x 2 L).
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
-
Purification (if necessary): If further purification is required, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add hot water until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum.
Visualizations
Technical Support Center: Monitoring the Synthesis of N-(2-aminophenyl)formamide
This guide provides researchers, scientists, and drug development professionals with detailed techniques, troubleshooting advice, and frequently asked questions (FAQs) for monitoring the synthesis of N-(2-aminophenyl)formamide. Accurate real-time analysis is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by analytical technique and addresses common issues encountered during the monitoring of the formylation of o-phenylenediamine to produce N-(2-aminophenyl)formamide.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitatively monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product.
Q1: What is a standard protocol for monitoring this reaction with TLC?
A1: A standard protocol involves spotting the reaction mixture on a silica gel plate and eluting with an appropriate solvent system.
Experimental Protocol: TLC Monitoring
Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line approximately 1 cm from the bottom for spotting.
Sample Preparation: Take a small aliquot (a few drops) from the reaction mixture and dilute it with a volatile solvent like dichloromethane or ethyl acetate.[1]
Spotting: On the starting line, spot the diluted reaction mixture. It is also highly recommended to spot the starting material (o-phenylenediamine) and a "co-spot" (starting material and reaction mixture spotted on the same point) for better comparison.
Elution: Place the spotted plate in a developing chamber containing a suitable mobile phase (see Table 1). Ensure the solvent level is below the starting line.[2] Cover the chamber to maintain a saturated atmosphere.
Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm), where the aromatic compounds should appear as dark spots.[3] Staining with permanganate or anisaldehyde can also be used if compounds are not UV-active.
Q2: My TLC spots are streaking badly. How can I fix this?
A2: Streaking is a common issue when working with amines on silica gel, which is acidic. The basic amine groups interact strongly with the silica, causing the spot to elongate.[2][4]
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide in the eluent will neutralize the acidic sites on the silica gel, leading to sharper, more defined spots.[2][4]
Q3: My starting material and product spots are too close together (low resolution). What should I do?
A3: Poor separation is usually due to an inappropriate mobile phase polarity.
-
If Rf values are too high (spots near the solvent front): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) or switch to a less polar system.[2]
-
If Rf values are too low (spots near the baseline): The mobile phase is not polar enough. Increase the proportion of the polar solvent.[2]
-
Try a different solvent system: Sometimes, changing the solvent composition entirely (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.
Q4: I can't see any spots on my TLC plate after running the reaction.
A4: This could be due to several factors:
-
Sample is too dilute: Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[2][3]
-
Compound is not UV-active: While both o-phenylenediamine and N-(2-aminophenyl)formamide are UV-active, potential byproducts may not be. Use a chemical stain like potassium permanganate, which reacts with many organic compounds.
-
Compound evaporated: If the compound is volatile, it may have evaporated from the plate. This is less likely for the compounds but is a possibility.[3]
Data Presentation: TLC Parameters
| Parameter | Starting Material (o-phenylenediamine) | Product (N-(2-aminophenyl)formamide) | Troubleshooting Tip |
| Mobile Phase | Ethyl Acetate / Hexanes (e.g., 30:70) | Ethyl Acetate / Hexanes (e.g., 70:30) | Adjust solvent ratio to achieve Rf values between 0.2 and 0.5 for best separation. |
| Typical Rf Value | Higher Rf (less polar) | Lower Rf (more polar due to amide) | If streaking occurs, add 1% Triethylamine to the mobile phase.[2] |
| Visualization | UV (254 nm), Permanganate Stain | UV (254 nm), Permanganate Stain | Use a co-spot to confirm the identity of the starting material spot in the reaction mixture lane.[5] |
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// Connections start -> check_spots; check_spots -> streaking [label=" Analysis"]; streaking -> resolution [label=" No"]; streaking -> add_base [label=" Yes"]; add_base -> rerun;
resolution -> no_spots [label=" No"]; resolution -> adjust_polarity [label=" Yes"]; adjust_polarity -> rerun;
no_spots -> good_tlc [label=" No"]; no_spots -> concentrate [label=" Yes"]; concentrate -> rerun;
rerun -> check_spots; } dot Caption: Troubleshooting workflow for common TLC issues.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique to determine the concentration of reactants and products, allowing for precise calculation of reaction conversion and yield.
Q1: What is a good starting HPLC method for this analysis?
A1: A reverse-phase HPLC method is typically suitable for separating aromatic compounds like these.
Experimental Protocol: HPLC Analysis
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration (e.g., ~1 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulates.
Instrumentation: Use a C18 reverse-phase column.
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[6]
Elution: Start with an isocratic elution (e.g., 70:30 acetonitrile:water) or a gradient elution for more complex mixtures.[6]
Detection: Use a UV detector set to a wavelength where both reactant and product absorb strongly, typically around 254 nm.
Q2: Why are my HPLC peaks tailing?
A2: Peak tailing for these compounds is often caused by secondary interactions between the basic amine groups and residual acidic silanols on the silica-based C18 column.
-
Solution 1 (Mobile Phase): Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase. This protonates the silanols, reducing unwanted interactions.
-
Solution 2 (Column Choice): Use an "end-capped" C18 column or a column specifically designed for analyzing basic compounds.
-
Solution 3 (Sample Overload): Injecting too concentrated a sample can also cause tailing. Try diluting your sample further.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition | Purpose / Comment |
| Column | Reverse-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) | Standard for separation of non-polar to moderately polar organic molecules. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Formic acid improves peak shape by suppressing silanol interactions.[6] |
| Elution | Isocratic or Gradient | Start with 70:30 MeCN:H₂O. A gradient may be needed if byproducts are present. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Aromatic rings in both compounds absorb strongly at this wavelength. |
| Expected Elution | o-phenylenediamine will elute before N-(2-aminophenyl)formamide. | The product is more polar and will have a shorter retention time on a reverse-phase column. |
NMR and IR Spectroscopy
NMR and IR spectroscopy are excellent for structural confirmation and can be used to monitor the disappearance of key functional groups from the starting material and the appearance of new ones in the product.
Q1: Which signals in ¹H NMR should I monitor?
A1: The most straightforward way to monitor the reaction is to observe the disappearance of the o-phenylenediamine amine protons and the appearance of the formyl proton and amide N-H proton of the product.
Q2: How can I use IR spectroscopy to track the reaction?
A2: The key change is the appearance of a strong carbonyl (C=O) stretch from the newly formed amide group.
Data Presentation: Spectroscopic Data
| Technique | Starting Material (o-phenylenediamine) | Product (N-(2-aminophenyl)formamide) |
| ¹H NMR | Aromatic C-H: ~6.5-6.6 ppm.[7]Amine N-H₂: Broad singlet, ~4.4 ppm (in DMSO-d6).[7] | Aromatic C-H: ~6.8-7.5 ppm.Formyl CHO: Singlet, ~8.4 ppm.[8]Amide N-H: Broad singlet. |
| IR Spectroscopy | N-H Stretch: Two bands in the 3300-3500 cm⁻¹ region. | N-H Stretch: Bands in the 3300-3500 cm⁻¹ region.[9]C=O Stretch (Amide I): Strong band around 1650-1690 cm⁻¹. [9] |
Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: N-(2-aminophenyl)formamide Reaction Work-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the reaction work-up of N-(2-aminophenyl)formamide. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is a dark, viscous oil after the initial reaction. Is this normal?
A1: Yes, it is common for the crude reaction mixture of N-(2-aminophenyl)formamide to be a dark and viscous oil. The color can be attributed to impurities and potential side products formed during the reaction. The viscosity is due to the nature of the crude product and residual solvent. The work-up and purification steps are designed to remove these impurities and isolate the desired product as a solid.
Q2: I am having trouble with the extraction. An emulsion is forming between the organic and aqueous layers. What should I do?
A2: Emulsion formation during the extraction of N-(2-aminophenyl)formamide can be a common issue. Here are a few troubleshooting steps:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[1]
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
Q3: My final product is an off-white or yellowish powder after the first crystallization. How can I improve the purity and color?
A3: An off-white or yellowish color indicates the presence of impurities. To obtain a white crystalline solid, iterative recrystallizations may be necessary.[1] Ensure that the solvent system used for recrystallization is appropriate. A common method is to dissolve the crude product in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then precipitate the product by adding a poor solvent (like hexane).[1] The process of slow cooling during recrystallization is also crucial for forming pure crystals.
Q4: What are the potential side products in the synthesis of N-(2-aminophenyl)formamide, and how can I remove them?
A4: Potential side products can include unreacted o-phenylenediamine, residual formic acid, and di-formylated products.
-
o-Phenylenediamine: This starting material can be removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl) during the extraction. The protonated diamine will be soluble in the aqueous layer.
-
Formic Acid: Residual formic acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution. The bicarbonate will neutralize the acid, and the resulting sodium formate will be soluble in the aqueous layer.
-
Di-formylated Product (N,N'-(1,2-phenylene)diformamide): This can be more challenging to remove. Careful control of reaction stoichiometry (using a slight excess of the diamine) can minimize its formation. If formed, it may be separated by column chromatography or careful recrystallization, as its solubility properties might differ from the mono-formylated product.
Q5: How can I monitor the progress of the reaction to ensure it has gone to completion before starting the work-up?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC).[1] A suitable eluent system, for example, a mixture of ethyl acetate and hexanes, can be used to separate the starting material (o-phenylenediamine) from the product (N-(2-aminophenyl)formamide).[1] The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate when visualized under UV light.[1]
Quantitative Data Summary
The following table summarizes typical data associated with the work-up and purification of N-(2-aminophenyl)formamide. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Before Purification | After First Recrystallization | After Second Recrystallization |
| Appearance | Dark, viscous oil | Off-white to pale yellow powder | White crystalline solid |
| Purity (Illustrative) | ~75-85% | ~90-95% | >98% |
| Yield (Illustrative) | Crude Yield: >90% | 75-85% | 60-75% |
| Melting Point (°C) | Broad range | Sharper range, slightly low | Sharp, consistent with literature |
Detailed Experimental Protocol: Work-Up and Purification
This protocol describes a general procedure for the work-up and purification of N-(2-aminophenyl)formamide following its synthesis.
-
Quenching the Reaction:
-
Once the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature.
-
Slowly add distilled water to the reaction flask to quench any reactive species.
-
-
Liquid-Liquid Extraction:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Add an organic solvent for extraction, such as dichloromethane or ethyl acetate.[1]
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove unreacted o-phenylenediamine).
-
Saturated NaHCO₃ solution (to remove residual formic acid).
-
Brine (to reduce the solubility of organic material in the aqueous layer).[1]
-
-
Separate the organic layer after each wash. Combine all organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which may be an oil or a solid.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a solvent in which the product is poorly soluble (e.g., hexane) until the solution becomes slightly cloudy.[1]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified N-(2-aminophenyl)formamide crystals under vacuum.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the work-up and purification of N-(2-aminophenyl)formamide.
References
Validation & Comparative
A Comparative Guide to the Synthesis of N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary methods for the synthesis of N-(2-aminophenyl)formamide, a key intermediate in the production of various pharmaceuticals and heterocyclic compounds. The methods evaluated are the traditional formylation using formic acid and a greener approach utilizing carbon dioxide. This document presents a side-by-side analysis of their performance based on experimental data, detailed protocols, and a logical workflow diagram to aid in method selection for laboratory and industrial applications.
Performance Comparison of Synthesis Methods
The selection of a synthetic route for N-(2-aminophenyl)formamide is often a trade-off between reaction efficiency, cost, and environmental impact. The two methods presented here offer distinct advantages and disadvantages in these respects.
| Parameter | Method 1: Formylation with Formic Acid | Method 2: Formylation with Carbon Dioxide |
| Starting Materials | o-Phenylenediamine, Formic Acid | o-Phenylenediamine, Carbon Dioxide, Reducing Agent (e.g., Phenylsilane) |
| Typical Catalysts | None (neat reaction), Acid catalysts (e.g., H2SO4–SiO2), Metal catalysts (e.g., ZnO)[1] | Metal-Organic Frameworks (e.g., DUT-5-CoH), Copper complexes (e.g., Cu(OAc)2–dppe), ZnO[2][3][4] |
| Reaction Temperature | 60 - 100°C[5] | Room temperature to 100°C[2][3] |
| Reaction Time | 1 - 9 hours[6] | 4 - 40 hours[2] |
| Pressure | Atmospheric | Atmospheric to 10 bar CO2[2] |
| Reported Yield | Moderate to Excellent (up to 98%)[6] | Good to Excellent (up to 99%)[2][4] |
| Product Purity | Generally high after simple work-up, may require recrystallization.[6] | Can be high, but purification from catalyst and reducing agent byproducts is necessary.[2] |
| Environmental Impact | Use of corrosive formic acid. | Utilizes a greenhouse gas (CO2) as a C1 source, aligning with green chemistry principles. Requires a reducing agent. |
Experimental Protocols
Below are detailed methodologies for the synthesis of N-(2-aminophenyl)formamide using both formic acid and carbon dioxide.
Method 1: Synthesis of N-(2-aminophenyl)formamide using Formic Acid
This protocol is adapted from general procedures for the N-formylation of amines using formic acid under neat conditions.
Materials:
-
o-Phenylenediamine
-
Formic acid (85-90%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add o-phenylenediamine (1 equivalent).
-
To the stirred amine, add formic acid (4 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60°C with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding the mixture to ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize excess formic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-aminophenyl)formamide.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Synthesis of N-(2-aminophenyl)formamide using Carbon Dioxide
This protocol is based on a general procedure for the N-formylation of amines using carbon dioxide and a silane reducing agent catalyzed by a metal-organic framework.[2]
Materials:
-
o-Phenylenediamine
-
DUT-5-CoH catalyst (or other suitable catalyst)
-
Phenylsilane
-
Tetrahydrofuran (THF), anhydrous
-
Parr reactor or a similar high-pressure vessel
-
Magnetic stirrer and stir bar
-
Source of purified carbon dioxide
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Column chromatography setup (if necessary)
Procedure:
-
In a glovebox, add the DUT-5-CoH catalyst (0.5 mol% of Co) and anhydrous THF to a glass liner for the Parr reactor.
-
Add o-phenylenediamine (1 equivalent) and phenylsilane (1.5 equivalents) to the mixture.
-
Seal the glass liner inside the Parr reactor.
-
Remove the reactor from the glovebox and purge it with CO2 gas twice.
-
Pressurize the reactor with 10 bar of CO2.
-
Stir the reaction mixture at room temperature for 20-40 hours.
-
After the reaction is complete, carefully vent the CO2 pressure.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-(2-aminophenyl)formamide.
Synthesis Workflow Comparison
The following diagram illustrates the logical workflow for the two primary synthesis methods of N-(2-aminophenyl)formamide.
Caption: A comparative workflow for the synthesis of N-(2-aminophenyl)formamide.
References
A Comparative Guide to N-(2-aminophenyl)formamide Derivatives as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(2-aminophenyl)formamide derivatives, a prominent class of histone deacetylase (HDAC) inhibitors, with other alternative compounds. The information presented is supported by experimental data to aid in the evaluation and selection of these molecules for research and drug development purposes.
Introduction to N-(2-aminophenyl)formamide Derivatives as HDAC Inhibitors
N-(2-aminophenyl)formamide and its benzamide analogues have emerged as a critical scaffold in the design of potent and selective histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention. The N-(2-aminophenyl) group in these inhibitors typically serves as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme, which is essential for their inhibitory activity.
Performance Comparison of N-(2-aminophenyl)benzamide Derivatives and Alternatives
The performance of N-(2-aminophenyl)benzamide derivatives is primarily evaluated based on their inhibitory potency against specific HDAC isoforms and their anti-proliferative effects on cancer cell lines. This section compares key compounds from this class with other classes of HDAC inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro potency of selected N-(2-aminophenyl)benzamide derivatives and other notable HDAC inhibitors against various HDAC isoforms and cancer cell lines.
Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms
| Compound | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Reference |
| Mocetinostat (MGCD0103) | Benzamide | 150 | 290 | 1660 | >10000 | |
| Tacedinaline (CI-994) | Benzamide | 900 | 900 | 1200 | >20000 | |
| Entinostat (MS-275) | Benzamide | 130 | 170 | 390 | >20000 | |
| Vorinostat (SAHA) | Hydroxamic Acid | 10 | 20 | 20 | 30 | |
| Romidepsin (FK228) | Cyclic Peptide | 3.6 | 5.7 | 7.4 | 50 |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Mocetinostat (MGCD0103) | HCT116 (Colon) | 0.25 | |
| A549 (Lung) | 0.8 | ||
| Tacedinaline (CI-994) | LNCaP (Prostate) | ~5 | |
| Vorinostat (SAHA) | HCT116 (Colon) | 0.3 | |
| Romidepsin (FK228) | HCT116 (Colon) | 0.002 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Histone Deacetylase (HDAC) Activity Assay
This protocol describes a common method for measuring the enzymatic activity of HDACs and the inhibitory potential of compounds.
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add the diluted test compounds, a positive control inhibitor (e.g., Trichostatin A), and a vehicle control (DMSO).
-
Add the diluted HDAC enzyme to each well, except for the no-enzyme control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent product.
-
Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the anti-proliferative effects of compounds on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (dissolved in DMSO)
-
96-well clear microplate
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specific period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to N-(2-aminophenyl)formamide derivatives as HDAC inhibitors.
The Efficacy of N-(2-aminophenyl)formamide in Quinazoline Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-(2-aminophenyl)formamide is a key intermediate in the synthesis of various heterocyclic compounds, most notably quinazolines and their derivatives. The efficacy of this reagent is significantly influenced by the solvent system employed, which affects solubility, reaction kinetics, and ultimately, product yield and purity. This guide provides a comparative analysis of N-(2-aminophenyl)formamide's performance in different solvent systems and evaluates alternative synthetic routes to quinazoline-based structures, supported by experimental data from the literature.
Performance of N-(2-aminophenyl)formamide in Common Solvent Systems
While direct comparative studies on the efficacy of isolated N-(2-aminophenyl)formamide in a range of solvents are not extensively documented, we can infer its performance from the various synthetic protocols for quinazolines where it acts as a key intermediate. The choice of solvent is critical in the cyclization step to form the quinazoline ring.
Table 1: Inferred Efficacy of N-(2-aminophenyl)formamide in Various Solvents for Quinazoline Synthesis
| Solvent System | Typical Reaction Conditions | Inferred Efficacy | Notes |
| Formamide | High temperature (reflux) | High | Often used as both solvent and reactant with anthranilic acid to produce 4-oxo-3,4-dihydroquinazolines.[1] |
| Ethanol (EtOH) | Reflux, often with a catalyst | Moderate to High | A common polar protic solvent used in various cyclization reactions.[2] |
| Dimethylformamide (DMF) | Often with a base and catalyst | High | A polar aprotic solvent that can facilitate nucleophilic substitution reactions involved in quinazoline synthesis.[3] |
| Toluene | Reflux, often with a catalyst | Moderate | A non-polar solvent, often used in dehydrogenative coupling reactions to synthesize 2-substituted quinazolines.[3] |
| Acetonitrile (CH3CN) | Room temperature to 80°C, with a catalyst | High | A polar aprotic solvent that has been shown to be effective in copper-catalyzed syntheses of quinazolines.[3][4] |
| Dimethyl Sulfoxide (DMSO) | With a base and promoter | Moderate | A polar aprotic solvent used in the synthesis of substituted quinazolines from 2-nitrobenzyl alcohols.[4] |
| Solvent-Free | Microwave irradiation | High | Offers rapid and efficient synthesis of quinazoline derivatives, often with high yields.[2][5] |
Experimental Protocols for Quinazoline Synthesis
The following protocols provide examples of the synthesis of quinazoline derivatives where N-(2-aminophenyl)formamide or its precursors are utilized in different solvent systems.
Protocol 1: Niementowski Quinazoline Synthesis in Formamide
This is a classical method for the synthesis of 3,4-dihydro-4-oxaquinazoline.
-
Reactants: Anthranilic acid and formamide.
-
Solvent: Formamide (acts as both reactant and solvent).
-
Procedure: A mixture of anthranilic acid and formamide is heated at a high temperature. The reaction proceeds through the formation of N-(2-carboxyphenyl)formamide, which then cyclizes to form the quinazolinone product.[1]
-
Significance: This one-pot synthesis is straightforward but often requires high temperatures.
Protocol 2: Copper-Catalyzed Synthesis in Acetonitrile
This method describes the synthesis of 2-substituted quinazolines.
-
Reactants: (2-aminophenyl)methanols and aldehydes.
-
Catalyst System: CuCl/DABCO/4-HO-TEMPO.
-
Solvent: Acetonitrile (CH3CN).
-
Procedure: (2-aminophenyl)methanols are reacted with various aldehydes in the presence of the copper catalyst system and oxygen as the oxidant at 80°C.[3] This reaction likely proceeds through an N-(2-aminobenzyl)formamide intermediate.
-
Yields: Moderate to excellent yields (40-98%) are reported for a range of substituted quinazolines.[3]
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This protocol offers an environmentally friendly approach to quinazoline synthesis.
-
Reactants: 2-aminobenzophenones, aldehydes, and ammonium acetate.
-
Solvent: None.
-
Procedure: The reactants are mixed and irradiated in a microwave oven. The reaction is typically rapid, affording the desired quinazoline derivatives in high yields.[5]
-
Yields: Good to excellent isolated yields (70-91%) are achieved within minutes.[5]
Alternative Synthetic Routes to Quinazolines
Several alternative methods for the synthesis of quinazolines exist, bypassing the direct use or in-situ generation of N-(2-aminophenyl)formamide.
Table 2: Comparison of Alternative Quinazoline Synthesis Methods
| Method | Starting Materials | Key Features | Reference |
| Grimmel, Guinther and Morgan's Synthesis | 2-acetamidobenzoic acid and an amine | Utilizes phosphorous trichloride. | [1] |
| From Isatoic Anhydride | Isatoic anhydride and an amine, followed by ethyl orthoformate | A two-step process to yield dihydro-4-oxaquinazolines. | [1] |
| Palladium-Catalyzed Synthesis | N-(2-bromoaryl)amidines and isocyanide | A one-pot sequential approach using a palladium catalyst. | [3] |
| Rhodium-Catalyzed Transannulation | N-sulfonyl-1,2,3-triazoles and anilines | An unprecedented Rh(II)-catalyzed reaction. | [3] |
| Iron-Catalyzed Synthesis | 2-aminobenzylamines and amines | Uses FeBr2 as a catalyst in chlorobenzene under aerobic conditions. | [3] |
| Manganese(I)-Catalyzed Dehydrogenative Coupling | 2-amino-benzylalcohol and primary amides | An acceptorless dehydrogenative coupling strategy in toluene. | [3] |
Visualizing the Synthesis of Quinazolines
The following diagrams illustrate a generalized reaction pathway for quinazoline synthesis and a typical experimental workflow.
Caption: Generalized pathway for quinazoline synthesis.
Caption: Typical experimental workflow for synthesis.
Conclusion
The choice of solvent is a critical parameter in the synthesis of quinazolines, significantly impacting the efficacy of intermediates like N-(2-aminophenyl)formamide. Polar aprotic solvents such as DMF and acetonitrile, as well as solvent-free microwave-assisted conditions, generally offer high yields and efficient reactions. While classical methods using formamide remain relevant, a wide array of modern catalytic approaches provides milder and more versatile alternatives for the synthesis of diverse quinazoline derivatives. Researchers should consider the specific target molecule, available starting materials, and desired reaction conditions when selecting the optimal synthetic strategy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of N-(2-aminophenyl)formamide Synthesis: A Comparative Guide
The synthesis of N-(2-aminophenyl)formamide, a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals, can be achieved through several established methods. The reproducibility of this synthesis is critically dependent on the chosen reaction conditions, purity of starting materials, and the formylating agent employed. This guide provides a comparative analysis of common synthetic routes to N-(2-aminophenyl)formamide and related formamides, offering researchers the data and protocols necessary to select the most suitable method for their application.
Comparison of Synthetic Methods
The formylation of aromatic amines is a well-established transformation, with formic acid being one of the most common and direct formylating agents.[1][2] Variations in catalysts, solvents, and energy sources can significantly influence reaction times, yields, and purity of the final product. Below is a summary of different approaches for the synthesis of N-aryl formamides, which are applicable to the synthesis of N-(2-aminophenyl)formamide.
| Starting Material | Formylating Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Aniline | Formic acid / Zn(Meri-Ald-Py) | Not specified | Not specified | 98 | >95 (implied) | [2] |
| 4-Chloroaniline | Formic acid / Zn(Meri-Ald-Py) | Not specified | 6 minutes | 96 | >95 (implied) | [2] |
| 4-Bromoaniline | Formic acid / Zn(Meri-Ald-Py) | Not specified | 6 minutes | 96 | >95 (implied) | [2] |
| Aromatic Amines | Formic acid | Toluene | Reflux with Dean-Stark trap | Good to Excellent | Not specified | [1] |
| Aromatic Amines | Formic acid | Polyethylene glycol | Room Temperature | Good to Excellent | Not specified | [1] |
| Amines | Acetic formic anhydride | Not specified | -20 °C | High | Not specified | [1] |
| Amines | Formic acid / 2-chloro-4,6-dimethoxy[1.3.5]triazine (CDMT) | Dichloromethane | Reflux or Microwave | Nearly Quantitative | Not specified | [1] |
Experimental Protocol: Synthesis of N-phenyl formamide derivatives using Formic Acid
This protocol is a generalized procedure based on the common method of direct formylation of an aromatic amine using formic acid, which can be adapted for the synthesis of N-(2-aminophenyl)formamide.
Materials:
-
Aromatic amine (e.g., 2-phenylenediamine)
-
Formic acid (≥98%)
-
Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add the aromatic amine and toluene.
-
Addition of Formic Acid: While stirring, add an excess of formic acid to the mixture.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum to obtain N-(2-aminophenyl)formamide.
Logical Workflow of Synthesis
The following diagram illustrates the general workflow for the synthesis of N-(2-aminophenyl)formamide.
Alternative Synthetic Routes
While direct formylation with formic acid is common, other methods exist for the synthesis of formamides.[3] These include the use of carbon dioxide as a C1 source in the presence of a reducing agent and a catalyst, or electrochemical methods.[4][5][6] For instance, formamide compounds can be synthesized from an amine and carbon dioxide in the presence of a catalyst and a silane compound.[4] These alternative routes are often explored to develop more sustainable and atom-economical processes. The choice of method will depend on the desired scale, available resources, and environmental considerations.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20140018576A1 - Method for Preparing Formamide Compounds - Google Patents [patents.google.com]
- 5. Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(2-aminophenyl)formamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of N-(2-aminophenyl)formamide, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Understanding the Hazard Profile
Table 1: Hazard Profile of Related Formamides
| Hazard Statement | Classification | Source |
| May damage fertility or the unborn child | Reproductive Toxicity, Category 1B | [1] |
| Suspected of causing cancer | Carcinogenicity, Category 2 | [1] |
| May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity - (repeated exposure), Category 2 | [1] |
| Harmful in contact with skin | Acute toxicity, Dermal (Category 4) | [2] |
| Causes serious eye irritation | Eye Irritation, Category 2 | |
| Causes skin irritation | Skin Irritation, Category 2 | |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [3] |
II. Essential Personal Protective Equipment (PPE)
Before handling N-(2-aminophenyl)formamide for disposal, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
III. Step-by-Step Disposal Protocol
The proper disposal of N-(2-aminophenyl)formamide waste must be conducted in a manner that minimizes exposure and ensures regulatory compliance.
Step 1: Waste Segregation and Collection
-
All waste containing N-(2-aminophenyl)formamide, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "N-(2-aminophenyl)formamide."
Step 2: Container Management
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area.
-
Do not mix N-(2-aminophenyl)formamide waste with other incompatible waste streams.
Step 3: Arrange for Professional Disposal
-
The disposal of N-(2-aminophenyl)formamide must be handled by a licensed and certified hazardous waste disposal company.[2][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup.
-
Provide the disposal company with all necessary information regarding the waste stream.
Step 4: Documentation
-
Maintain accurate records of the amount of N-(2-aminophenyl)formamide waste generated and its disposal date.
-
Retain all documentation provided by the hazardous waste disposal company.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your EHS department.
For large spills, evacuate the area and contact your institution's emergency response team.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of N-(2-aminophenyl)formamide.
Caption: Disposal workflow for N-(2-aminophenyl)formamide.
References
Essential Safety and Operational Guidance for Handling N-(2-aminophenyl)formamide
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for N-(2-aminophenyl)formamide, including personal protective equipment (PPE) recommendations, handling and storage protocols, and disposal plans. Given the limited specific data available for N-(2-aminophenyl)formamide, the following guidance is largely based on the well-characterized properties of the closely related compound, formamide. It is imperative to treat N-(2-aminophenyl)formamide with at least the same level of caution as formamide.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling N-(2-aminophenyl)formamide, based on guidelines for formamide.
| PPE Category | Recommendation |
| Eye Protection | Tightly fitting safety goggles are required. A face shield should be used when there is a significant risk of splashing. |
| Hand Protection | Nitrile rubber gloves are considered sufficient for handling. It is crucial to check with the glove manufacturer for specific breakthrough times and compatibility data.[1] |
| Body Protection | A lab coat must be worn. Ensure sleeves are of sufficient length to prevent skin exposure when wearing gloves. Wear long pants and closed-toe shoes.[2] |
| Respiratory | Work should be conducted in a chemical fume hood with adequate exhaust ventilation.[1][3] If ventilation is inadequate, wear a suitable respirator. |
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling:
-
Always handle N-(2-aminophenyl)formamide within a certified chemical fume hood to avoid inhalation of vapors.[1][3]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Ground all equipment containing the material to prevent static discharge.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3]
-
Keep away from sources of ignition, heat, and direct sunlight.[2][3]
-
Store separately from incompatible materials such as oxidizing agents, acids, bases, iodine, and sulfur trioxide.[1][3]
Spill and Disposal Procedures
In the event of a spill or for the disposal of waste, the following procedures should be followed.
Spill Management:
-
Small Spills: If a small amount of the material is spilled, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[3]
-
Ensure adequate ventilation and wear appropriate PPE during cleanup.
Waste Disposal:
-
Waste containing N-(2-aminophenyl)formamide should be collected in a designated, sealed, and properly labeled hazardous waste container.[1][3]
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS office for specific guidance.[4]
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of N-(2-aminophenyl)formamide.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
